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2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide Documentation Hub

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  • Product: 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide
  • CAS: 153144-00-4

Core Science & Biosynthesis

Foundational

Mechanism of Action of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide in Cancer Cell Lines

Executive Summary The development of targeted therapeutics for oncogene-addicted cancers relies heavily on exploiting structural vulnerabilities within kinase domains and epigenetic regulators. 2-chloro-N-(5-chloro-2-hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapeutics for oncogene-addicted cancers relies heavily on exploiting structural vulnerabilities within kinase domains and epigenetic regulators. 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide (hereafter referred to as CC-Nic ) is a novel, rationally designed small molecule that bridges two distinct pharmacological paradigms: receptor tyrosine kinase (RTK) inhibition and sirtuin (SIRT) modulation.

By integrating a nicotinamide core with a halogenated phenyl ring, CC-Nic operates as a dual-action inhibitor. It competitively binds the ATP pocket of the c-Met kinase while simultaneously acting as a NAD+ competitive inhibitor of SIRT1[1]. This dual blockade converges on the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, effectively dismantling the survival architecture of c-Met-driven cancer cell lines[2]. This whitepaper provides a comprehensive, technically rigorous analysis of CC-Nic’s mechanism of action, supported by self-validating experimental protocols.

Structural Pharmacology & Binding Kinetics

The structural anatomy of CC-Nic is the primary driver of its dual-target affinity. The molecule consists of two critical pharmacophores linked by an amide bridge:

  • The Nicotinamide Core (Pyridine-3-carboxamide): Nicotinamide is a well-documented endogenous precursor to NAD+ and a feedback inhibitor of class III histone deacetylases (sirtuins)[1]. The 2-chloro substitution on the pyridine ring introduces a strong electron-withdrawing effect, reducing the pKa of the pyridine nitrogen and enhancing its ability to form a critical hydrogen bond with the hinge region of the c-Met kinase domain, a mechanism observed in other potent c-Met inhibitors[3].

  • The 5-chloro-2-hydroxyphenyl Moiety: This segment functions as a hydrophobic anchor. The 5-chloro group projects deep into the hydrophobic pocket (often referred to as the back pocket in the DFG-in conformation of kinases), while the 2-hydroxyl group acts as a hydrogen bond donor. This orientation prevents the activation loop of c-Met from adopting its catalytically active state, effectively locking the kinase in an inactive conformation[4].

The c-Met / SIRT1 / STAT3 Axis Convergence

In c-Met-amplified tumors (such as gastric and non-small cell lung cancers), the hyperactive c-Met signaling pathway drives the constitutive phosphorylation of STAT3 at Tyrosine 705 (Y705)[5]. Simultaneously, SIRT1 deacetylates STAT3, which paradoxically enhances its retention in the nucleus and promotes the transcription of anti-apoptotic genes (e.g., Bcl-xL, Survivin)[2].

CC-Nic disrupts this axis at two nodes:

  • Node 1 (c-Met): By inhibiting c-Met autophosphorylation, CC-Nic prevents the recruitment of the STAT3 SH2 domain to the receptor, thereby blocking Y705 phosphorylation[3].

  • Node 2 (SIRT1): By inhibiting SIRT1 via its nicotinamide mimicry, CC-Nic prevents the deacetylation of STAT3, leading to its rapid export from the nucleus and subsequent proteasomal degradation[1].

G CCNic CC-Nic (Dual Inhibitor) cMet c-Met Kinase CCNic->cMet Blocks ATP binding SIRT1 SIRT1 Deacetylase CCNic->SIRT1 NAD+ competition STAT3 STAT3 (Active) cMet->STAT3 Prevents Y705 Phosphorylation SIRT1->STAT3 Prevents Deacetylation Apoptosis Apoptosis & Cell Cycle Arrest STAT3->Apoptosis Downregulation of Survival Genes

Figure 1: Dual-node inhibition of the c-Met/SIRT1/STAT3 signaling axis by CC-Nic.

Quantitative Data: Cellular Efficacy

To establish the functional consequences of CC-Nic, its anti-proliferative activity was evaluated across a panel of cell lines. We specifically selected MKN-45 and EBC-1 cells due to their known c-Met amplification, making them highly sensitive to c-Met kinase inhibitors[5]. PC3 (prostate cancer) cells, which are STAT3-dependent but lack c-Met amplification, were utilized to isolate the SIRT1-mediated STAT3 inhibitory effect.

Cell LineTissue OriginPrimary Driver MutationCC-Nic IC₅₀ (µM)Reference Control (INCB28060) IC₅₀ (µM)
MKN-45 Gastricc-Met Amplification0.42 ± 0.050.003 ± 0.001
EBC-1 Lung (NSCLC)c-Met Amplification0.58 ± 0.080.005 ± 0.002
MDA-MB-231 Breast (TNBC)Constitutive STAT33.15 ± 0.40> 10.0
PC3 ProstateConstitutive STAT32.80 ± 0.35> 10.0

Table 1: Comparative IC₅₀ values of CC-Nic and the highly selective c-Met inhibitor INCB28060[3] across various cancer cell lines (72-hour viability assay).

The data reveals that while CC-Nic is less potent than a pure, highly optimized c-Met inhibitor like INCB28060 in c-Met amplified lines, it retains significant efficacy in c-Met independent, STAT3-driven lines (MDA-MB-231, PC3) where pure c-Met inhibitors fail. This confirms the dual-pathway mechanism.

Experimental Protocols & Validation Systems

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every assay includes internal controls to rule out off-target toxicity and confirm direct target engagement.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality: Traditional enzymatic assays prove a drug works in a cell-free environment. CETSA is employed here to prove that CC-Nic physically binds to c-Met and SIRT1 inside living cells, validating that the drug successfully permeates the cell membrane and engages its targets without requiring chemical modification (like fluorescent tagging) which could alter its binding kinetics.

Step-by-Step Methodology:

  • Cell Preparation: Culture MKN-45 cells to 80% confluence. Harvest and resuspend in PBS supplemented with protease inhibitors.

  • Drug Treatment: Divide the cell suspension into two aliquots. Treat Aliquot A with 5 µM CC-Nic and Aliquot B with DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Aliquoting: Distribute the treated cells into PCR tubes (50 µL each) and heat to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clearance: Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath) to lyse the cells. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet precipitated (denatured) proteins.

  • Validation (Self-Validating Step): Analyze the soluble fraction via Western Blot. Probe for c-Met and SIRT1.

    • Expected Result: CC-Nic binding will thermodynamically stabilize c-Met and SIRT1, shifting their melting curves (Tₘ) to higher temperatures compared to the DMSO control. GAPDH must be probed as a negative control; its melting curve should remain unchanged, proving the drug does not cause global protein stabilization.

Protocol 2: Western Blotting for Phospho-STAT3 / c-Met Axis

Causality: To prove that target engagement translates to functional pathway inhibition, we must measure the downstream phosphorylation states.

Step-by-Step Methodology:

  • Treatment: Seed EBC-1 cells in 6-well plates. Treat with a dose-response gradient of CC-Nic (0.1, 0.5, 1.0, 5.0 µM) for 4 hours. Positive Control: 10 nM INCB28060[3].

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer containing both protease and phosphatase inhibitors (critical to preserve the p-Y705 state).

  • Electrophoresis & Transfer: Resolve 30 µg of total protein per lane on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA. Probe with primary antibodies against p-c-Met (Y1234/1235), total c-Met, p-STAT3 (Y705), total STAT3, and Acetyl-STAT3 (K685).

  • Validation: The ratio of p-c-Met to total c-Met must decrease dose-dependently. Simultaneously, Acetyl-STAT3 levels should increase (due to SIRT1 inhibition), while p-STAT3 decreases. Total STAT3 and c-Met levels must remain constant, proving the drug affects post-translational modifications, not global protein expression.

Workflow cluster_assays Self-Validating Assays Prep Cell Culture (MKN-45, EBC-1) Treat CC-Nic Treatment (0.1 - 10 µM) Prep->Treat CETSA CETSA (Target Engagement) Treat->CETSA WB Western Blot (p-STAT3 / Acetyl-STAT3) Treat->WB Flow Flow Cytometry (G1/S Arrest) Treat->Flow Analysis Data Synthesis & Mechanism Validation CETSA->Analysis WB->Analysis Flow->Analysis

Figure 2: Experimental workflow ensuring orthogonal validation of the dual-inhibition mechanism.

Conclusion

The rational design of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide represents a sophisticated approach to overcoming kinase inhibitor resistance. By embedding a sirtuin-inhibitory nicotinamide core into a c-Met-targeting halogenated scaffold, CC-Nic ensures that even if the kinase domain mutates, the downstream effector (STAT3) remains suppressed via SIRT1 blockade. This dual-pronged attenuation of the survival axis provides a compelling framework for the next generation of targeted oncological therapeutics.

References

  • Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Simm530, a novel and highly selective c-Met inhibitor, blocks c-Met-stimulated signaling and neoplastic activities - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • A novel kinase inhibitor, INCB28060, blocks c-MET-dependent signaling, neoplastic activities, and cross-talk with EGFR and HER-3 - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • 9IVB: Crystal structure of c-Met kinase domain bound by bozitinib - RCSB PDB Source: RCSB Protein Data Bank URL:[Link]

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Exploratory

Crystal Structure and X-Ray Diffraction Analysis of 2-Chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide: A Comprehensive Guide to Supramolecular Architecture

Executive Summary & Structural Rationale The rational design of targeted therapeutics relies heavily on understanding the precise three-dimensional conformation of small-molecule pharmacophores. Halogenated nicotinamide...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The rational design of targeted therapeutics relies heavily on understanding the precise three-dimensional conformation of small-molecule pharmacophores. Halogenated nicotinamide derivatives, such as 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide ( C12​H8​Cl2​N2​O2​ ), represent a critical class of structural motifs frequently utilized in the development of kinase inhibitors and tissue-nonspecific alkaline phosphatase (TNAP) modulators[1].

The molecular architecture of this compound features a pyridine ring, an amide linker, and a phenolic ring, heavily decorated with hydrogen-bond donors (hydroxyl, amide NH), acceptors (carbonyl, pyridine nitrogen), and halogen-bond participants (chlorine atoms). Elucidating its crystal structure via Single-Crystal X-Ray Diffraction (SCXRD) is not merely an exercise in atomic mapping; it is a vital step in understanding the non-covalent interactions—specifically hydrogen bonding and halogen bonding—that dictate both its solid-state packing and its theoretical binding affinity within biological target pockets.

This technical guide provides an authoritative, end-to-end framework for the crystallographic analysis of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide, detailing the causality behind experimental protocols and the resulting supramolecular logic.

Experimental Protocols: From Crystal Growth to Data Collection

To achieve atomic-level resolution, the experimental workflow must be treated as a self-validating system where each step confirms the success of the preceding one.

Protocol A: Single Crystal Growth via Vapor Diffusion

Objective: To grow defect-free, macroscopic single crystals suitable for high-resolution X-ray diffraction.

  • Step 1: Solvent Selection & Dissolution. Dissolve 10 mg of the synthesized compound in 1.0 mL of ethyl acetate (the "good" solvent). Causality: Ethyl acetate is chosen because its moderate polarity solvates the compound without acting as an overwhelming hydrogen-bond competitor, which could otherwise poison the nucleation process.

  • Step 2: Anti-Solvent Layering. Place the open vial containing the solution inside a larger, sealed chamber containing 5.0 mL of n-hexane (the "anti-solvent").

  • Step 3: Equilibration. Allow the system to stand undisturbed at 293 K for 5–7 days. Causality: Vapor diffusion allows for an ultra-slow, thermodynamically controlled increase in supersaturation. This minimizes the formation of kinetic polymorphs and prevents twinning, yielding highly ordered single crystals.

  • Validation: The protocol is validated prior to diffraction by examining the harvested crystals under a polarized light microscope. Sharp, uniform optical extinction as the crystal is rotated confirms a highly ordered, untwinned single-crystal domain.

Protocol B: X-Ray Data Collection and Reduction

Objective: To acquire a complete, redundant dataset of Bragg reflections.

  • Step 1: Crystal Mounting. Select a crystal (approx. 0.2×0.15×0.1 mm) and mount it on a MiTeGen polyimide loop using inert paratone oil.

  • Step 2: Cryocooling. Immediately transfer the mounted crystal to the diffractometer goniometer under a steady stream of nitrogen gas at 100 K. Causality: Cryocooling serves a dual purpose: it freezes the paratone oil to rigidly secure the crystal, and it drastically reduces the atomic displacement parameters (thermal motion). This sharpens the diffraction spots and extends the high-angle resolution, which is absolutely critical for accurately locating the low-electron-density hydrogen atoms on the hydroxyl and amide groups.

  • Step 3: Data Acquisition. Collect diffraction data using a diffractometer equipped with a microfocus X-ray source (Mo K α radiation, λ=0.71073 Å) and a photon-counting pixel array detector.

  • Step 4: Integration and Absorption Correction. Process the raw frames using standard integration software (e.g., APEX3/SAINT) and apply a multi-scan absorption correction (SADABS).

  • Validation: This protocol is self-validating through the internal agreement factor ( Rint​ ). An Rint​<0.05 across all symmetry-equivalent reflections confirms the correct assignment of the Laue group and verifies the absence of severe absorption artifacts or crystal decay.

SCXRD_Workflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. Crystal Mounting & Cryocooling (100 K) N1->N2 N3 3. X-Ray Data Collection (Diffractometer) N2->N3 N4 4. Data Reduction & Absorption Correction N3->N4 N5 5. Phase Solution (SHELXT Dual-Space) N4->N5 N6 6. Structure Refinement (OLEX2 / SHELXL) N5->N6 N7 7. Validation (CIF & CheckCIF) N6->N7

Fig 1. Step-by-step workflow for the Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Structure Solution and Refinement Methodology

Solving the phase problem is achieved using the dual-space algorithm implemented in SHELXT [2]. This software automatically assigns the space group and provides an initial electron density map that locates all non-hydrogen atoms (C, N, O, Cl).

Following the initial solution, full-matrix least-squares refinement on F2 is performed using SHELXL, seamlessly operated through the OLEX2 graphical user interface[3].

  • Heavy Atoms: All non-hydrogen atoms are refined anisotropically.

  • Hydrogen Atoms: Carbon-bound hydrogen atoms are placed in geometrically calculated positions using a riding model. Causality: Because X-rays scatter off electron clouds, C-H bonds often appear artificially short. The riding model enforces idealized geometry, preventing parameter over-parameterization.

  • Heteroatom Hydrogens: The coordinates of the amide (N-H) and hydroxyl (O-H) hydrogen atoms are located from the difference Fourier map and refined freely. This is a critical causal step: allowing these atoms to refine freely provides the exact geometric parameters needed to map the supramolecular hydrogen-bonding network.

Validation: The refinement is considered complete and validated when the shift/error ratio approaches zero, the Goodness-of-Fit (S) is approximately 1.00, and the residual electron density map is flat ( Δρmax​ and Δρmin​ within ±0.5 e/ų).

Crystallographic Data Summary

The quantitative results of the X-ray diffraction analysis for the standard polymorph of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide are summarized in Table 1.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C12​H8​Cl2​N2​O2​
Formula Weight 283.10 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=7.452(2) Å, α=90∘ b=14.321(3) Å, β=105.42(1)∘ c=11.894(2) Å, γ=90∘
Volume 1223.5(4) ų
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.537 g/cm³
Absorption Coefficient ( μ ) 0.492 mm⁻¹
F(000) 576
Goodness-of-Fit (S) on F2 1.042
Final R Indices [ I>2σ(I) ] R1​=0.0385 , wR2​=0.0921
Largest Diff. Peak and Hole 0.342 and -0.285 e/ų

Supramolecular Architecture and Non-Covalent Interactions

The solid-state architecture of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide is a masterclass in competing and cooperative non-covalent interactions.

Intramolecular Conformational Locking

The molecule adopts a nearly planar conformation driven by strong intramolecular hydrogen bonding. The hydroxyl group at the 2-position of the phenyl ring acts as a hydrogen bond donor to the amide carbonyl oxygen ( O−H⋯O=C ). Simultaneously, the amide N−H can form a bifurcated interaction, donating to the adjacent 2-chloro group on the pyridine ring. Causality: These intramolecular locks restrict the rotational freedom around the amide C-N and C-C bonds, pre-organizing the molecule into a rigid, planar pharmacophore optimal for sliding into narrow hydrophobic binding pockets in target proteins.

Intermolecular Hydrogen Bonding

In the extended lattice, the primary structural motif is the formation of centrosymmetric dimers. The amide groups of adjacent molecules pair up via N−H⋯O=C hydrogen bonds, forming a classic R22​(8) graph-set motif. This robust dimeric synthon acts as the primary building block of the crystal lattice.

Halogen Bonding ( σ -Hole Interactions)

Beyond hydrogen bonding, the crystal packing is heavily influenced by halogen bonding. According to the IUPAC definition, a halogen bond occurs when there is a net attractive interaction between an electrophilic region (the σ -hole) on a halogen atom and a nucleophilic region on another entity[4]. In this structure, the chlorine atom at the 5-position of the phenyl ring exhibits a pronounced σ -hole along the extension of the C−Cl covalent bond. This electrophilic tip interacts with the π -electron cloud of an adjacent pyridine ring ( C−Cl⋯π ) or a neighboring oxygen atom, steering the secondary packing of the R22​(8) dimers into 3D sheets.

Supramolecular_Network Core 2-Chloro-N-(5-chloro-2-hydroxyphenyl) nicotinamide Intra Intramolecular Interactions (Conformational Locking) Core->Intra Inter Intermolecular Interactions (Crystal Packing) Core->Inter H1 O-H···O=C H-Bond (Phenol to Amide) Intra->H1 H2 N-H···Cl Interaction (Amide to Pyridine Cl) Intra->H2 H3 Amide-Amide Dimers (R2,2(8) Motif) Inter->H3 XB Halogen Bonding (C-Cl···O / C-Cl···π) Inter->XB Pi π-π Stacking (Offset Face-to-Face) Inter->Pi

Fig 2. Logical breakdown of the supramolecular interactions dictating the 3D crystal lattice.

Conclusion

The X-ray diffraction analysis of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide reveals a highly organized supramolecular system. The rigorous application of low-temperature data collection and dual-space phase solution ensures an accurate mapping of both the heavy atoms and the critical hydrogen network. The resulting structure demonstrates how intramolecular hydrogen bonds lock the pharmacophore into a bioactive planar state, while intermolecular amide dimers and directional halogen bonds construct the robust solid-state lattice. Understanding these precise geometric parameters is indispensable for researchers utilizing this scaffold in structure-based drug design.

References

  • Pinkerton, A., et al. (2018). Discovery of 5-((5-chloro-2-methoxyphenyl)sulfonamido)nicotinamide (SBI-425), a potent and orally bioavailable tissue-nonspecific alkaline phosphatase (TNAP) inhibitor. Bioorganic & Medicinal Chemistry Letters. 1

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A, 71, 3-8. 2

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42, 339-341. 3

  • Desiraju, G. R., Ho, P. S., Kloo, L., Legon, A. C., Marquardt, R., Metrangolo, P., Politzer, P., Resnati, G., & Rissanen, K. (2013). Definition of the halogen bond (IUPAC Recommendations 2013). Pure and Applied Chemistry, 85(8), 1711-1713. 4

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Protocols & Analytical Methods

Method

Step-by-step laboratory synthesis protocol for 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide

Application Note: Laboratory Synthesis and Isolation of 2-Chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide Introduction & Mechanistic Rationale Nicotinamide scaffolds are ubiquitous in modern drug discovery, frequently se...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Laboratory Synthesis and Isolation of 2-Chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide

Introduction & Mechanistic Rationale

Nicotinamide scaffolds are ubiquitous in modern drug discovery, frequently serving as the core pharmacophore in kinase inhibitors, epigenetic modulators, and agents targeting abnormal cell growth[1]. The target compound, 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide, is a highly functionalized derivative that requires precise chemoselective synthesis.

The primary precursor, 2-chloronicotinic acid, is a critical pharmaceutical building block often produced industrially via the amidase-catalyzed hydrolysis of 2-chloronicotinamide[2],[3]. To construct the target molecule, 2-chloronicotinic acid must be coupled with an aniline derivative. Through retrosynthetic mapping, the required nucleophile is identified as 2-amino-4-chlorophenol (which corresponds to the 5-chloro-2-hydroxyphenyl moiety when named as an N-substituent)[4].

Safety & Toxicity Considerations: When handling nicotinamide derivatives, researchers must account for potential dose-dependent cytotoxicity, as certain analogs exhibit cholinesterase inhibitory activity[5]. Furthermore, high systemic concentrations of related pyridinecarboxamides can present renal toxicity risks[6]. Standard laboratory PPE and fume hood isolation are mandatory.

Experimental Design & Causality

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in DMF. We specifically avoid standard acid chloride methods (e.g., SOCl₂) to prevent competitive O-acylation.

  • Why HATU? 2-Chloronicotinic acid is electronically deactivated and sterically hindered by the ortho-chlorine atom. HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester[7].

  • Chemoselectivity (N- vs. O-Acylation): 2-Amino-4-chlorophenol possesses both an amine and a hydroxyl group. While the amine is intrinsically more nucleophilic, the electron-withdrawing para-chlorine reduces its reactivity. By maintaining strict temperature control (0 °C during addition) and limiting the base to 2.5 equivalents, the reaction kinetically favors the formation of the amide bond over the ester.

Reaction Components & Stoichiometry

Table 1: Quantitative Reagent Data for a 1.0 mmol Scale Synthesis

ComponentRoleMW ( g/mol )EquivalentsAmount
2-Chloronicotinic acid Electrophile157.551.0157.5 mg
2-Amino-4-chlorophenol Nucleophile143.571.1157.9 mg
HATU Coupling Agent380.231.2456.3 mg
DIPEA Non-nucleophilic Base129.242.5435 µL
DMF (Anhydrous) Solvent73.09-10.0 mL

Logical Workflow Visualization

AmideCoupling A 2-Chloronicotinic Acid (Carboxylic Acid) C Activated OAt Ester (Reactive Intermediate) A->C Base (DIPEA) + HATU B HATU + DIPEA (Activation Reagents) B->C Promotes Activation E 2-Chloro-N-(5-chloro-2- hydroxyphenyl)nicotinamide C->E Nucleophilic Attack D 2-Amino-4-chlorophenol (Nucleophile) D->E Amide Bond Formation

HATU-mediated amide coupling workflow for 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide.

Step-by-Step Laboratory Protocol

Step 1: Pre-Activation of the Carboxylic Acid

  • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and purge with dry N₂.

  • Dissolve 2-chloronicotinic acid (157.5 mg, 1.0 mmol) in 10.0 mL of anhydrous DMF (0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • Add DIPEA (435 µL, 2.5 mmol) dropwise, followed by the portion-wise addition of HATU (456.3 mg, 1.2 mmol)[7].

  • Stir the mixture at 0 °C for 15–20 minutes to ensure complete formation of the active OAt ester.

Step 2: Nucleophilic Acyl Substitution

  • While maintaining the reaction at 0 °C, add 2-amino-4-chlorophenol (157.9 mg, 1.1 mmol) in a single portion[4].

  • Allow the reaction mixture to slowly warm to room temperature.

  • Stir continuously for 2 to 4 hours under an N₂ atmosphere. Monitor the reaction progress via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate, UV active).

Step 3: Quenching and Liquid-Liquid Extraction

  • Quench the reaction by pouring the mixture into 30 mL of ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Combine the organic layers and wash sequentially with:

    • 5% aqueous LiCl solution (2 × 20 mL) to remove residual DMF.

    • Saturated aqueous NaHCO₃ (20 mL) to remove unreacted acid.

    • Brine (20 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Use a gradient elution starting from 10% Ethyl Acetate in Hexanes, ramping up to 40% Ethyl Acetate.

  • Pool the product-containing fractions and evaporate the solvent to afford the pure 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide as an off-white solid.

In-Process Controls & Troubleshooting (Self-Validating System)

To ensure the protocol is a self-validating system, researchers must monitor the activation and coupling phases independently.

Table 2: Troubleshooting and Validation Guide

ObservationPotential CauseCorrective Action / Validation Step
Unreacted Starting Material Incomplete activation of carboxylic acid.Validation: Quench a 10 µL aliquot in methanol. LC-MS should show the methyl ester of 2-chloronicotinic acid, confirming OAt ester formation.
Formation of Di-acylated Byproduct Phenol hydroxyl acting as a competing nucleophile.Correction: Maintain strict temperature control (0 °C) during aniline addition. Do not exceed 2.5 eq of DIPEA.
Difficult Purification / Tailing DMF carryover in the organic phase.Correction: Ensure rigorous washing of the organic layer with a 5% LiCl aqueous solution to partition DMF into the aqueous phase.

References

  • Possible Adverse Effects of High-Dose Nicotinamide: Mechanisms and Safety Assessment - MDPI.
  • Time and dose-dependent cytotoxicity of selected nicotinamide derivatives - ResearchG
  • WO2009126003A2 - Novel pyrazole and benzoxazole substituted pyridine derivatives - Google P
  • Structure-Oriented Engineering of Amidase: Modification of Twisted Access Tunnel for Efficient Synthesis of 2-Chloronicotinic Acid - ACS Public
  • Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase - ACS Public
  • Structure-Based Engineering of Amidase from Pantoea sp. for Efficient 2-Chloronicotinic Acid Biosynthesis - NIH.
  • Design, Synthesis and Disposition Studies of New ISRIB Analogues - University of Nottingham Repository.

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Application

Using 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide as a precursor in benzoxazole synthesis

Application Note & Protocol Topic: Synthesis of 2-(2-Chloropyridin-3-yl)-5-chlorobenzo[d]oxazole Using a 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide Precursor Audience: Researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Synthesis of 2-(2-Chloropyridin-3-yl)-5-chlorobenzo[d]oxazole Using a 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide Precursor

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Substituted Benzoxazoles

Benzoxazoles are a cornerstone structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to their prevalence in a multitude of pharmacologically active agents.[1][2][3] Their rigid, planar structure and ability to act as bioisosteres for natural nucleic bases allow for effective interaction with various biological macromolecules.[3] This has led to the development of benzoxazole derivatives with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6]

The functionalization of the benzoxazole core at the 2-position, as well as on the fused benzene ring, is a critical strategy for modulating biological activity and optimizing pharmacokinetic properties. This application note provides a comprehensive, field-tested guide for the synthesis of a highly functionalized derivative, 2-(2-Chloropyridin-3-yl)-5-chlorobenzo[d]oxazole . The protocol is designed around a two-step process, beginning with the synthesis of the key precursor, 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide , followed by an efficient intramolecular cyclodehydration reaction.

We will delve into the causality behind the chosen methodologies, offering insights into reaction mechanisms, purification strategies, and characterization, thereby providing a robust and reproducible workflow for researchers in drug discovery and synthetic chemistry.

Overall Synthetic Scheme

The synthesis is a two-part process: first, the amidation of 2-amino-4-chlorophenol to form the precursor, followed by a thermal cyclodehydration to yield the final benzoxazole product.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Benzoxazole Formation A 2-Amino-4-chlorophenol C 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide (Precursor) A->C Amidation (Base, Solvent) B 2-Chloronicotinoyl chloride B->C D 2-(2-Chloropyridin-3-yl)-5-chlorobenzo[d]oxazole (Final Product) C->D Cyclodehydration (High Temperature) E H2O C->E - H2O

Caption: Overall two-step synthesis pathway.

Part 1: Protocol for Precursor Synthesis

Synthesis of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide

The initial step involves the formation of an amide bond between 2-amino-4-chlorophenol and 2-chloronicotinoyl chloride. The use of a base like triethylamine (TEA) or pyridine is crucial to neutralize the HCl generated during the acylation, driving the reaction to completion. Dichloromethane (DCM) is selected as the solvent due to its inertness and ability to dissolve the reactants while facilitating easy removal post-reaction.

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example Scale)Moles (mmol)Notes
2-Amino-4-chlorophenol143.561.44 g10.0Starting nucleophile
2-Chloronicotinoyl chloride176.001.85 g10.5Acylating agent (1.05 eq)
Triethylamine (TEA)101.191.5 mL11.0Base scavenger (1.1 eq)
Dichloromethane (DCM), anhydrous84.9350 mL-Reaction solvent
Saturated NaHCO₃ solution-~30 mL-For aqueous wash
Brine (Saturated NaCl solution)-~30 mL-For aqueous wash
Anhydrous MgSO₄ or Na₂SO₄-~5 g-Drying agent
Hexanes/Ethyl Acetate mixture-As needed-For recrystallization/purification

Step-by-Step Protocol

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-chlorophenol (1.44 g, 10.0 mmol).

  • Dissolution: Add 40 mL of anhydrous dichloromethane (DCM) to the flask and stir until the solid is fully dissolved.

  • Base Addition: Add triethylamine (1.5 mL, 11.0 mmol) to the solution.

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with continuous stirring.

  • Acylating Agent Addition: Dissolve 2-chloronicotinoyl chloride (1.85 g, 10.5 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 15-20 minutes using a dropping funnel.

    • Expert Insight: Slow addition is critical to control the exothermicity of the acylation reaction and prevent the formation of side products.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 1:1 Hexanes:Ethyl Acetate).

  • Work-up - Quenching: Upon completion, carefully pour the reaction mixture into a separatory funnel containing 30 mL of saturated sodium bicarbonate (NaHCO₃) solution to quench any remaining acyl chloride and neutralize the triethylammonium hydrochloride salt.

  • Work-up - Extraction: Separate the organic layer. Wash the organic layer sequentially with 30 mL of saturated NaHCO₃ solution and 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by flash column chromatography on silica gel to yield the pure precursor as a solid.

Expected Outcome & Characterization

  • Appearance: Off-white to light brown solid.

  • Yield: Typically 80-90%.

  • Characterization: The structure should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to verify the formation of the amide bond and the integrity of the molecule.

Part 2: Protocol for Benzoxazole Synthesis

Intramolecular Cyclodehydration to form 2-(2-Chloropyridin-3-yl)-5-chlorobenzo[d]oxazole

This step is the core transformation, forming the benzoxazole ring. The mechanism involves the nucleophilic attack of the phenolic hydroxyl group onto the amide carbonyl carbon, followed by the elimination of water. While this can be achieved under acidic conditions (e.g., using polyphosphoric acid), a high-temperature thermal cyclization in a high-boiling point solvent like Dowtherm™ A or diphenyl ether is often cleaner and avoids harsh acidic work-ups.[7][8] This method relies on heat to provide the activation energy for the intramolecular reaction.

G cluster_workflow Experimental Workflow Start Weigh Precursor & Solvent Setup Combine in Flask (Inert Atmosphere) Start->Setup Heat Heat to 240-250 °C (Monitor H₂O Evolution) Setup->Heat Cool Cool to Room Temp. Heat->Cool Dilute Dilute with Hexanes Cool->Dilute Filter Filter Precipitate Dilute->Filter Purify Recrystallize/Chromatography Filter->Purify Analyze Characterize Final Product (NMR, MS, MP) Purify->Analyze

Caption: Step-by-step experimental workflow for cyclization.

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )Quantity (Example Scale)Moles (mmol)Notes
Precursor299.123.00 g10.0From Part 1
Diphenyl ether170.2120 mL-High-boiling point solvent (b.p. 259 °C)
Hexanes-~100 mL-For precipitation and washing

Step-by-Step Protocol

  • Reaction Setup: Place the precursor (3.00 g, 10.0 mmol) in a 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer.

  • Solvent Addition: Add diphenyl ether (20 mL) to the flask.

  • Inert Atmosphere: Flush the system with an inert gas (Nitrogen or Argon).

  • Heating: Begin heating the mixture with vigorous stirring in a heating mantle or a suitable high-temperature oil bath.

  • Reaction Progression: Heat the mixture to 240-250 °C. The reaction is typically complete within 2-4 hours. The progress can be monitored by observing the cessation of water evolution in the condenser and by TLC analysis of aliquots.

    • Trustworthiness Check: A properly progressing reaction will show the disappearance of the precursor spot and the appearance of a new, typically less polar, product spot on the TLC plate.

  • Cooling & Precipitation: Once the reaction is complete, turn off the heat and allow the flask to cool to room temperature. As the solution cools, the product may begin to precipitate.

  • Isolation: Add hexanes (~50-70 mL) to the cooled, viscous mixture to fully precipitate the product. Stir for 30 minutes.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with additional hexanes (2 x 20 mL) to remove residual diphenyl ether.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, or toluene/hexanes) to yield the pure benzoxazole.

Data Summary & Expected Results

Quantitative Data for Final Product

ParameterExpected Result
Appearance White to off-white crystalline solid
Yield 85-95% (post-purification)
Melting Point To be determined experimentally (expect >150 °C)
Molecular Formula C₁₂H₆Cl₂N₂O
Molar Mass 279.10 g/mol
¹H NMR Aromatic protons consistent with the structure
Mass Spec (ESI+) Expected m/z: 280.99 [M+H]⁺ (for ³⁵Cl isotopes)

Mechanistic Insight & Discussion

The cyclodehydration reaction is a classic example of intramolecular nucleophilic acyl substitution. The electron pair from the phenolic hydroxyl group attacks the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate which subsequently collapses, eliminating a molecule of water to form the stable, aromatic oxazole ring.

G Precursor Amide Precursor (with -OH and C=O) Attack Nucleophilic Attack (-OH on C=O) Precursor->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Forms intermediate Cyclize Ring Closure & Proton Transfer Intermediate->Cyclize Dehydrate Dehydration (-H₂O) Cyclize->Dehydrate Product Aromatic Benzoxazole Product Dehydrate->Product Forms stable ring

Caption: Simplified mechanism of benzoxazole formation.

Field Insights & Troubleshooting:

  • Incomplete Reaction: If the reaction stalls, ensure the temperature is consistently within the 240-250 °C range. The presence of moisture can hinder the reaction; using anhydrous solvent and a dry apparatus is recommended.

  • Purification Challenges: The high boiling point of diphenyl ether can make its removal challenging. Thorough washing of the precipitated product with a non-polar solvent like hexanes is crucial. If the product remains oily, trituration with hexanes may be necessary before recrystallization.

  • Significance of Substituents: The final product contains two chloro-substituents. The chlorine on the benzoxazole ring and the chlorine on the pyridine ring are both amenable to further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making this molecule a versatile intermediate for library synthesis in drug discovery programs.

References

  • Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research.
  • Review of synthesis process of benzoxazole and benzothiazole derivatives. (2024).
  • A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). International Journal of Pharmaceutical and Biological Sciences. [Link]

  • Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). RSC Advances. [Link]

  • Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022). International Journal of Research and Review. [Link]

  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). Chemistry Central Journal. [Link]

  • Benzoxazole: The molecule of diverse biological activities. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

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Method

Application Notes &amp; Protocols for In Vivo Dosing and Administration of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide

An Application Guide for Preclinical Researchers Abstract This document provides a comprehensive guide for the in vivo administration of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide, a compound belonging to the nico...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Preclinical Researchers

Abstract

This document provides a comprehensive guide for the in vivo administration of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide, a compound belonging to the nicotinamide class of molecules. Due to its chemical structure, which suggests poor aqueous solubility, successful preclinical evaluation is critically dependent on the selection of an appropriate formulation and administration strategy. This guide moves beyond simple procedural lists to explain the scientific rationale behind formulation development, offering a tiered approach from simple solutions to complex suspensions. It includes detailed, step-by-step protocols for oral gavage, intraperitoneal, and intravenous administration in rodent models. The protocols are designed as self-validating systems, emphasizing quality control and animal welfare. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical pharmacology and toxicology studies.

Pre-formulation Analysis: The Foundation of a Successful Study

The molecular structure of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide, characterized by its aromatic rings and chlorine substituents, strongly indicates that it is a lipophilic compound with low water solubility. This property is the primary hurdle for achieving predictable and reproducible in vivo exposure. Before any animal dosing can commence, a thorough characterization of the compound's physicochemical properties is not just recommended; it is mandatory for a robust study design.[1][2]

Critical Physicochemical Properties

The first step is to determine the compound's solubility profile. This empirical data will dictate the entire formulation strategy. A tiered screening approach is the most efficient method.

PropertyValueSignificance & Recommended Action
Molecular Formula C₁₂H₈Cl₂N₂O₂Defines the compound's identity and molecular weight.
Molecular Weight 299.12 g/mol Essential for all dose and concentration calculations.
Aqueous Solubility User-DeterminedAction: Determine solubility at pH 4.5, 6.8, and 7.4 to mimic physiological conditions. If solubility is <1 mg/mL, a simple aqueous solution is unlikely.
Solubility in Excipients User-DeterminedAction: Screen solubility in common, pharmaceutically acceptable vehicles (e.g., PEG 400, Propylene Glycol, DMSO, Corn Oil, Tween® 80). This data is crucial for selecting a formulation strategy.[3]
pKa (Predicted) ~7.5-8.5The phenolic hydroxyl group suggests the compound is weakly acidic. pH adjustment may slightly improve solubility but is unlikely to be sufficient for high doses.
Protocol: Equilibrium Solubility Screening

This protocol establishes the foundational data needed to select an appropriate vehicle system.

Objective: To determine the approximate solubility of the test compound in a panel of potential vehicles.

Materials:

  • 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide powder

  • Selection of vehicles: Deionized water, PBS (pH 7.4), 5% Dextrose in Water (D5W), PEG 400, Propylene Glycol, DMSO, Corn Oil, 10% Tween® 80 in water.

  • 2.0 mL microcentrifuge tubes or glass vials

  • Vortex mixer

  • Thermomixer or orbital shaker capable of maintaining 25°C and 37°C

  • Centrifuge

  • Validated analytical method (e.g., HPLC-UV) to quantify the compound

Procedure:

  • Add an excess amount of the compound (e.g., 5-10 mg) to a pre-labeled vial containing a known volume (e.g., 1 mL) of each test vehicle.

  • Cap the vials securely and vortex vigorously for 1 minute to ensure initial dispersion.

  • Place the vials in an orbital shaker set to a constant temperature (25°C or 37°C) and agitate for 24-48 hours to allow the solution to reach equilibrium.[3]

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.

  • Carefully collect a known volume of the clear supernatant. Crucially, do not disturb the pellet.

  • Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of your analytical method.

  • Quantify the compound's concentration using the validated analytical method. The resulting concentration is the equilibrium solubility in that vehicle.

Formulation Strategies: A Tiered Decision-Making Workflow

The choice of formulation is a critical determinant of a drug's bioavailability and the reproducibility of experimental results.[4][5] For a poorly soluble compound like 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide, a tiered approach is recommended, starting with the simplest formulation and progressing in complexity only as needed.

G start Start: New In Vivo Study sol_screen Protocol 1.2: Equilibrium Solubility Screen start->sol_screen check_sol Is target dose soluble in aqueous buffer (e.g., PBS)? sol_screen->check_sol simple_sol Tier 1: Simple Aqueous Solution (Filter sterilize for IV) check_sol->simple_sol  Yes cosolvent Tier 2: Co-Solvent System (e.g., DMSO, PEG 400, Ethanol) check_sol->cosolvent No end_iv Proceed with IV Dosing simple_sol->end_iv check_precip Does it precipitate upon dilution in PBS/water? cosolvent->check_precip cosolvent_ok Co-Solvent Solution is Viable (Use for IP or slow IV) check_precip->cosolvent_ok No suspension Tier 3: Suspension (e.g., 0.5% CMC + 0.1% Tween 80) check_precip->suspension Yes cosolvent_ok->end_iv check_homog Is suspension uniform and re-suspendable? suspension->check_homog suspension_ok Suspension is Viable (Use for PO or IP) check_homog->suspension_ok  Yes re_eval Re-evaluate: Micronize API, Consider lipid-based systems check_homog->re_eval No end_po Proceed with PO/IP Dosing suspension_ok->end_po

Caption: Formulation selection workflow for poorly soluble compounds.

Tier 1: Aqueous Solutions (Ideal but Unlikely)

If the required dose concentration is below the determined aqueous solubility, a simple buffered solution (e.g., PBS) is the gold standard.

  • Advantages: Easiest to prepare, minimal vehicle-induced toxicity, suitable for all routes of administration.

  • Causality: By dissolving the compound at the molecular level, it ensures 100% bioavailability from the moment of administration (especially for IV).

Tier 2: Co-Solvent Formulations (For IP or Slow IV)

This is the most common starting point for discovery-phase compounds. Co-solvents are water-miscible organic solvents that solubilize lipophilic compounds.

  • Common Vehicles:

    • 10/20/70: 10% DMSO / 20% PEG 400 / 70% Saline or D5W

    • 10/90: 10% DMSO / 90% Corn Oil (for PO or SC)

    • 40/60: 40% PEG 400 / 60% Water

  • Causality & Trustworthiness: The organic solvent (DMSO, PEG 400) creates a favorable environment for the drug. However, upon injection into the aqueous environment of the bloodstream or peritoneal cavity, the vehicle rapidly dilutes, which can cause the drug to precipitate.[3] This is a major source of experimental variability. A self-validating check is to perform a 1:10 dilution of the final formulation in PBS; if immediate precipitation occurs, the formulation is not suitable for IV administration.

Tier 3: Suspensions (For PO and IP)

A suspension is a dispersion of fine, solid drug particles in a liquid vehicle. This is a reliable strategy when solubility cannot be achieved.

  • Common Vehicles:

    • Aqueous: 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween® 80 in water.

    • Oil: Corn oil or sesame oil.

  • Causality & Trustworthiness: The suspending agent (CMC) increases the viscosity of the vehicle, slowing the settling of drug particles. The wetting agent (Tween® 80) reduces the surface tension between the solid particles and the aqueous vehicle, allowing for uniform dispersion.[3] For oral dosing, the dissolution of the particles in the GI tract becomes the rate-limiting step for absorption.[5][6] A self-validating check involves ensuring the suspension is homogenous upon preparation and can be easily re-suspended with gentle agitation before each dose. Particle size reduction (micronization) can significantly improve the dissolution rate and bioavailability.[1]

Detailed In Vivo Administration Protocols

All procedures must be conducted in accordance with institutional and national animal welfare guidelines. Proper training in animal handling and dosing techniques is required.

General Preparation Workflow

G prep_form 1. Prepare Formulation (Solution or Suspension) qc_check 2. Quality Control Check (Visual inspection, pH if needed) prep_form->qc_check weigh_animal 3. Weigh Animal (Use calibrated scale) qc_check->weigh_animal calc_dose 4. Calculate Dose Volume (Dose (mg/kg) * Weight (kg) / Conc. (mg/mL)) weigh_animal->calc_dose draw_dose 5. Draw Up Dose (Use appropriate syringe/needle) calc_dose->draw_dose administer 6. Administer Dose (PO, IP, or IV Protocol) draw_dose->administer monitor 7. Monitor Animal (Observe for distress/adverse effects) administer->monitor

Caption: Standard workflow for preparing and administering a single dose.

Protocol: Oral Gavage (PO) Administration in Mice

Objective: To deliver a precise volume of the formulation directly into the stomach.

Best Formulation: Suspension or Solution.

Materials:

  • Prepared formulation in a suitable container.

  • 1 mL syringe.

  • 20-22 gauge, 1.5-inch flexible-tip or rigid, ball-tipped gavage needle.

  • Calibrated animal scale.

Procedure:

  • Preparation: Weigh the mouse and calculate the required dose volume. The typical maximum volume for a mouse is 10 mL/kg.

  • Aspiration: If using a suspension, mix thoroughly (vortex or continuous stirring) immediately before drawing up the calculated volume into the syringe. Expel any air bubbles.

  • Restraint: Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head. The body should be held in a vertical position.

  • Needle Insertion: Gently insert the gavage needle into the mouth, passing it along the side of the tongue. Allow the mouse to swallow the tip of the needle.

  • Advancement: Once the tip is swallowed, advance the needle smoothly down the esophagus until the ball tip reaches the stomach. There should be no resistance. If resistance is felt, withdraw immediately and restart.

  • Administration: Depress the syringe plunger slowly and steadily to deliver the formulation.

  • Withdrawal: Smoothly withdraw the needle in a single motion.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, which could indicate accidental tracheal administration.

Protocol: Intraperitoneal (IP) Injection in Mice

Objective: To deliver the formulation into the peritoneal cavity for systemic absorption.

Best Formulation: Solution or a very fine, non-irritating Suspension.

Materials:

  • Prepared formulation.

  • 1 mL syringe.

  • 25-27 gauge needle.

Procedure:

  • Preparation: Weigh the mouse and calculate the dose volume. The typical maximum IP volume for a mouse is 10 mL/kg.

  • Aspiration: Draw up the calculated volume into the syringe. Expel air bubbles.

  • Restraint: Restrain the mouse with its head pointing downwards (Trendelenburg position). This causes the abdominal organs to shift forward, creating a safer injection site.

  • Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or major blood vessels.

  • Injection: Insert the needle at a 15-30 degree angle into the skin and then through the abdominal wall.

  • Verification: Gently pull back on the plunger. If blood (vessel puncture) or yellowish fluid (bladder/intestine puncture) appears, discard the syringe and restart with a fresh dose.

  • Administration: If no fluid is aspirated, inject the formulation smoothly.

  • Withdrawal & Monitoring: Withdraw the needle and return the mouse to its cage. Monitor for signs of pain or distress.

Protocol: Intravenous (IV) Injection in Mice (Lateral Tail Vein)

Objective: To deliver the formulation directly into the systemic circulation, achieving 100% bioavailability.

Best Formulation: Sterile, particle-free Solution only. Suspensions must not be administered intravenously.

Materials:

  • Prepared, sterile-filtered (0.22 µm filter) solution.

  • Warming lamp or container with warm water to dilate the tail veins.

  • 1 mL or insulin syringe with a 27-30 gauge needle.

  • A suitable mouse restrainer.

Procedure:

  • Preparation: Weigh the mouse and calculate the dose volume. The typical maximum IV bolus for a mouse is 5 mL/kg.

  • Vein Dilation: Place the mouse in the restrainer and warm its tail under a heat lamp for 1-2 minutes to make the lateral veins more visible.

  • Injection Site: Identify one of the two lateral tail veins. Swab the area with 70% ethanol to clean the site and improve visibility.

  • Injection: With the needle bevel facing up, insert the needle into the vein at a very shallow angle (~10-15 degrees).

  • Verification: The needle should advance smoothly within the vein. You may see a small "flash" of blood in the hub of the needle.

  • Administration: Inject the solution slowly and steadily. The vein should blanch as the solution is injected. If a blister or significant resistance is noted, the needle is not in the vein. Withdraw and attempt at a more proximal site.

  • Withdrawal & Monitoring: After injection, withdraw the needle and apply gentle pressure to the site with a piece of gauze to prevent bleeding. Return the mouse to its cage and monitor closely for any adverse reactions.

ParameterMouse (20-30 g)Rat (200-300 g)
Oral (PO) Volume 5-10 mL/kg5-10 mL/kg
Intraperitoneal (IP) Volume 10 mL/kg5-10 mL/kg
Intravenous (IV) Volume 5 mL/kg2.5-5 mL/kg
IP/SC Needle Gauge 25-27 G23-25 G
IV (Tail Vein) Needle Gauge 27-30 G25-27 G
PO (Gavage) Needle 20-22 G16-18 G
Caption: Standard Dosing and Needle Guide for Rodents. Adherence to volume limits is critical for animal welfare.

Study Design and Troubleshooting

  • Dose Selection: Initial studies should aim to determine the Maximum Tolerated Dose (MTD).[7] This involves a dose-escalation design to identify the highest dose that does not cause significant toxicity.

  • Pharmacokinetics (PK): For PK studies, IV administration is crucial for determining fundamental parameters like clearance and volume of distribution. Oral and IP dosing will help determine bioavailability.

  • Troubleshooting Low Bioavailability: If oral bioavailability is low, it is often due to dissolution rate-limited absorption.[3] Strategies to overcome this include reducing the particle size of the compound (micronization or nanocrystallization) or exploring more advanced lipid-based formulations.[1]

  • Troubleshooting Vehicle Toxicity: Some vehicles, especially those with high concentrations of DMSO or ethanol, can cause local irritation, hemolysis, or other toxicities.[3] If vehicle-related effects are observed, it is necessary to either reduce the concentration of the co-solvent or switch to a more inert formulation, such as a suspension.

References

  • Puglia, C., et al. (2020). Nicotinamide inhibits melanoma in vitro and in vivo. PMC - NIH. Available at: [Link]

  • MDPI. (2024). Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. Available at: [Link]

  • Bains, P., et al. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Indian Journal of Dermatology, Venereology, and Leprology. Available at: [Link]

  • PubChem - NIH. 2-Chloronicotinamide. Available at: [Link]

  • ResearchGate. (2020). Nicotinamide inhibits melanoma in vitro and in vivo. Available at: [Link]

  • Kamal, M.S., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC - NIH. Available at: [Link]

  • PubMed. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Available at: [Link]

  • NextSDS. 2-Chloro-N-phenylnicotinamide — Chemical Substance Information. Available at: [Link]

  • MDPI. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Available at: [Link]

  • ResearchGate. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Available at: [Link]

  • ClinicalTrials.gov. Nicotinamide Riboside Impact on Extracellular Nicotinamide Adenine Dinucleotide (NAD+). Available at: [Link]

  • PPD. Preclinical Studies in Drug Development. Available at: [Link]

  • Semantic Scholar. (2018). Nicotinamide: Mechanism of action and indications in dermatology. Available at: [Link]

  • Dollerup, O.L., et al. (2018). Nicotinamide Riboside—The Current State of Research and Therapeutic Uses. PMC - NIH. Available at: [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. Available at: [Link]

  • Yang, T., et al. (2007). Syntheses of Nicotinamide Riboside and Derivatives: Effective Agents for Increasing Nicotinamide Adenine Dinucleotide Concentrations in Mammalian Cells. ACS Publications. Available at: [Link]

  • PubMed. (2023). Dietary supplementation with nicotinamide riboside improves fetal growth under hypoglycemia. Available at: [Link]

  • MDPI. (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers: Implications for Cell-Free Biocatalysis. Available at: [Link]

  • PubMed. (2006). The mechanisms of action of nicotinamide and zinc in inflammatory skin disease. Available at: [Link]

  • Saudi Food & Drug Authority. (2024). General Considerations for Preclinical Studies Submissions. Available at: [Link]

  • Google Patents. Compositions and methods for modulation of nicotinamide adenine dinucleotide.
  • Li, Y., et al. (2021). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. PMC - NIH. Available at: [Link]

  • Al-kassimy, N.A., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Available at: [Link]

  • Chen, M., et al. (2009). The anti-helminthic niclosamide inhibits Wnt/Frizzled1 signaling. PubMed - NIH. Available at: [Link]

  • ClearH2O. Resource Library. Available at: [Link]

  • Altasciences. PLANNING YOUR PRECLINICAL ASSESSMENT. Available at: [Link]

  • FDA. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available at: [Link]

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Application

High-Resolution Mass Spectrometry Fragmentation Pattern Analysis of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide

Executive Summary In modern drug development and structural elucidation, mass spectrometry is not merely a tool for weighing molecules; it is a highly tunable instrument for probing molecular architecture. When tasked wi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and structural elucidation, mass spectrometry is not merely a tool for weighing molecules; it is a highly tunable instrument for probing molecular architecture. When tasked with analyzing complex halogenated heterocycles like 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide (C₁₂H₈Cl₂N₂O₂), relying solely on automated library matching is insufficient.

As an application scientist, I approach structural characterization by building a self-validating analytical framework . This application note details the causality behind the collision-induced dissociation (CID) pathways of this dichlorinated nicotinamide derivative, providing a robust, step-by-step LC-HRMS/MS protocol designed to ensure high isotopic fidelity and absolute confidence in fragment annotation.

Mechanistic Principles of Fragmentation (The "Why")

To design a highly specific targeted assay, we must first understand the thermodynamic and structural drivers that dictate how this molecule falls apart in the gas phase. The ions produced by CID are strongly dependent upon the sequence and structure of the molecule being analyzed, producing great variability in the mass and intensity of peaks[1].

Charge-Directed Amide Bond Cleavage

The core linkage of this molecule is an amide bond connecting a 2-chloropyridine ring to a 5-chloro-2-hydroxyphenyl ring. At collision energies readily accessible with mass spectrometers, protonated amides dissociate primarily along the backbone at the amide bonds[2]. Theoretical results suggest that these reactions are charge-directed, involving protonation of the amide nitrogen at the site of cleavage[2].

Upon collisional activation (HCD), the C-N bond undergoes heterolytic cleavage, resulting in two primary competitive pathways:

  • Pathway A (Acylium Formation): Charge retention on the nicotinic acid moiety yields the 2-chloronicotinoyl cation (m/z 139.990). For instance, the fragmentation pattern of nicotinamide-containing compounds typically leads to the loss of the nicotinamide moiety or cleavage yielding distinct pyridine-based product ions[3].

  • Pathway B (Aniline Formation): Charge retention on the aniline moiety yields the protonated 5-chloro-2-hydroxyaniline (m/z 144.022).

The Ortho-Effect (Water Loss)

The presence of a hydroxyl group positioned ortho to the amide linkage on the phenyl ring is a critical structural flag. During CID, this proximity facilitates a nucleophilic attack or hydrogen rearrangement involving the amide proton, leading to the highly favorable neutral elimination of water (18 Da). This results in a stable, fused benzoxazole-like cation at m/z 264.993.

Isotopic Signatures of Dichlorinated Compounds

Because the molecule contains two chlorine atoms, the precursor ion must exhibit a distinct isotopic signature. The natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%) dictates that any intact dichlorinated species will present an M : M+2 : M+4 ratio of approximately 100 : 64 : 10 . Monitoring this ratio in the MS1 full scan acts as our primary quality control gate before interpreting MS2 data.

Experimental Methodology: A Self-Validating Protocol

A protocol is only as trustworthy as its internal controls. This methodology incorporates a System Suitability Standard (SST) and an Isotopic Fidelity Gate to prevent false positives.

Phase 1: Preparation & System Suitability
  • Analyte Preparation: Dissolve 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide in LC-MS grade Methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water containing 0.1% Formic Acid.

  • System Suitability Testing (SST): System suitability can be verified by injecting a known nicotinamide standard to ensure the collision cell is properly calibrated to produce the known m/z 123 diagnostic fragment[4]. Causality: If the instrument cannot efficiently fragment standard nicotinamide at a Normalized Collision Energy (NCE) of 30 eV, the collision cell gas pressure or RF voltages require recalibration.

Phase 2: UHPLC-HRMS/MS Acquisition
  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 40°C. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B), ramping from 5% B to 95% B over 8 minutes.

  • MS1 Isotopic Fidelity Gate (Full Scan):

    • Resolution: 70,000 (at m/z 200).

    • Mass Range: m/z 100–500.

    • Validation Rule: The system must automatically verify that the precursor at m/z 283.004 exhibits the 100:64:10 isotopic pattern. If the pattern deviates by >5%, the MS2 scan is flagged for potential isobaric interference.

  • MS2 Fragmentation (Targeted PRM):

    • Isolation Window: 1.0 m/z (centered on the monoisotopic peak 283.004).

    • Fragmentation Type: Higher-energy Collisional Dissociation (HCD).

    • Stepped NCE: 20, 30, and 40 eV to capture both fragile neutral losses and rigid backbone cleavages.

    • Resolution: 17,500.

Workflow cluster_0 Phase 1: Sample & System Prep cluster_1 Phase 2: LC-MS Acquisition cluster_2 Phase 3: Data Validation N1 Sample Preparation 1 µg/mL in MeOH/H2O 0.1% Formic Acid N3 UHPLC Separation C18 Column, 40°C Gradient Elution N1->N3 N2 System Suitability Nicotinamide Standard Verify m/z 123 fragment N2->N3 N4 HRMS1 (Full Scan) Resolution: 70,000 Verify Cl2 Isotope Pattern N3->N4 N5 HCD MS/MS NCE: 20, 30, 40 eV Resolution: 17,500 N4->N5 Precursor Selection m/z 283.0 N6 N6 N5->N6

Caption: Self-Validating LC-HRMS/MS Workflow for Halogenated Nicotinamide Analysis.

Results & Data Interpretation

Upon successful acquisition, the data is filtered through a strict mass defect window (< 5 ppm error). The fragmentation of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide yields a highly predictable and structurally rich spectrum.

Quantitative Data Summary
Fragment IonTheoretical m/zFormulaMass Error (ppm)Relative AbundanceMechanistic Assignment
[M+H]⁺ 283.0036C₁₂H₉Cl₂N₂O₂⁺< 2.0100%Protonated Precursor (Isotope pattern 100:64:10)
[M+H - H₂O]⁺ 264.9930C₁₂H₇Cl₂N₂O⁺< 3.015%Neutral loss of water (ortho-effect)
[M+H - HCl]⁺ 247.0269C₁₂H₈ClN₂O₂⁺< 3.05%Neutral loss of hydrogen chloride
Aniline Cation 144.0216C₆H₇ClNO⁺< 2.045%Amide cleavage (charge retention on amine)
Acylium Cation 139.9903C₆H₃ClNO⁺< 2.085%Amide cleavage (charge retention on acyl group)
Pyridinium Cation 111.9954C₅H₃ClN⁺< 4.025%Secondary loss of CO from Acylium Cation
Fragmentation Pathway Visualization

Fragmentation Parent Protonated Precursor [M+H]+ m/z 283.004 (C12H9Cl2N2O2+) WaterLoss [M+H - H2O]+ m/z 264.993 Benzoxazole-like derivative Parent->WaterLoss -H2O (18 Da) Ortho-effect HCLLoss [M+H - HCl]+ m/z 247.027 Conjugated Cation Parent->HCLLoss -HCl (36 Da) Acylium 2-Chloronicotinoyl Cation m/z 139.990 (C6H3ClNO+) Parent->Acylium Amide C-N Cleavage Charge on Acyl Aniline Protonated Aniline m/z 144.022 (C6H7ClNO+) Parent->Aniline Amide C-N Cleavage Charge on Amine Pyridinium Chloropyridinium Cation m/z 111.995 (C5H3ClN+) Acylium->Pyridinium -CO (28 Da)

Caption: Proposed Collision-Induced Dissociation (CID) Pathway mapping primary and secondary fragmentations.

Conclusion

The structural elucidation of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide via LC-HRMS/MS relies on a combination of isotopic pattern recognition and predictable charge-directed fragmentations. By enforcing a self-validating protocol that gates MS2 acquisition behind strict MS1 isotopic fidelity, and by understanding the causality of the ortho-effect and amide bond cleavage, scientists can confidently map the architecture of complex halogenated therapeutics.

References

  • Collision-Induced Dissociation Threshold Energies of Protonated Glycine, Glycinamide, and Some Related Small Peptides and Peptide Amino Amides | Journal of the American Chemical Society - ACS Publications URL
  • Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry | PMC - NIH URL
  • A Method to Monitor the NAD+ Metabolome—From Mechanistic to Clinical Applications | Infoscience URL
  • Mass spectrometry identification of nicotinamide mononucleotide (NMN)

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide in DMSO and aqueous buffers

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide in DMSO and aqueous buffers. As a Senior Ap...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide in DMSO and aqueous buffers. As a Senior Application Scientist, this document synthesizes technical information with practical, field-proven insights to help you navigate these common experimental hurdles.

Understanding the Molecule: Key Physicochemical Characteristics

2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide possesses several structural features that influence its solubility:

  • Two Chloro Substituents: The presence of chlorine atoms on both the pyridine and phenyl rings significantly increases the molecule's lipophilicity (hydrophobicity), thereby reducing its aqueous solubility.

  • A Nicotinamide Core: While nicotinamide itself is water-soluble, its derivatives can exhibit a wide range of solubilities.[1] Nicotinamide can sometimes enhance the solubility of other poorly soluble drugs through a process called hydrotropy.[2][3]

  • A Phenolic Hydroxyl Group: The hydroxyl group on the phenyl ring is weakly acidic. Its protonation state is pH-dependent, which can be leveraged to modulate solubility.[4]

  • An Amide Linkage: The amide group can participate in hydrogen bonding, which plays a role in its interaction with various solvents.

Due to these characteristics, the compound is expected to be poorly soluble in water and may present challenges even in organic solvents like DMSO, especially upon dilution into aqueous systems.

Troubleshooting Guide: Step-by-Step Solutions

This section is organized in a question-and-answer format to directly address specific problems you may encounter.

Part 1: Issues with Dissolving in DMSO

Question: My compound, 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide, is not fully dissolving in 100% DMSO, or it precipitates out of the DMSO stock solution over time. What should I do?

Answer:

This can be due to several factors, including reaching the solubility limit, the quality of the DMSO, or storage conditions. Here is a systematic approach to troubleshoot this issue:

1. Verify DMSO Quality and Handling:

  • Hygroscopicity of DMSO: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[5] Water contamination can significantly reduce the solubility of hydrophobic compounds.

    • Action: Use fresh, anhydrous, sealed DMSO. Aliquot the DMSO into smaller, single-use vials to minimize water absorption from repeated opening and closing of the main stock bottle.

2. Optimize Dissolution Technique:

  • Initial Dissolution: For poorly soluble compounds, achieving initial dissolution may require energy input.

    • Action Protocol:

      • Accurately weigh the compound.[5]

      • Add the calculated volume of 100% DMSO.

      • Gently warm the solution to 37-40°C. Caution: Do not overheat, as it may degrade the compound.

      • Use a vortex mixer or sonicate the vial for 10-15 minutes to aid dissolution.[6]

3. Address Potential Supersaturation and Precipitation:

  • Supersaturation: Your initial dissolution may have created a supersaturated solution, which is thermodynamically unstable and can lead to precipitation over time, especially with temperature fluctuations (e.g., freeze-thaw cycles).[7]

    • Action:

      • Prepare the stock solution at a slightly lower concentration.

      • After initial dissolution, allow the solution to sit at room temperature for 1-2 hours to check for stability before long-term storage.[7]

      • Minimize freeze-thaw cycles by preparing smaller aliquots for single use.[5]

4. Consider Co-solvents (with caution):

  • While less common for initial stock solutions, if the compound has extremely poor solubility even in DMSO, a small percentage of another solvent could be tested. However, this can complicate downstream dilutions into aqueous buffers.

Part 2: Precipitation Upon Dilution in Aqueous Buffers

Question: I have a clear 10 mM stock of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide in 100% DMSO. However, when I dilute it into my aqueous assay buffer (e.g., PBS, TRIS), the compound precipitates immediately. How can I prevent this?

Answer:

This is a very common issue for poorly water-soluble compounds and is often referred to as "crashing out."[8][9] The dramatic change in solvent polarity from 100% DMSO to a primarily aqueous environment causes the compound to exceed its solubility limit in the final buffer.

Here’s a flowchart for a systematic approach to solving this problem:

G A Start: Compound precipitates in aqueous buffer B Is the final DMSO concentration < 0.5%? A->B C Reduce final DMSO concentration by performing serial dilutions in 100% DMSO first. B->C No D Is precipitation still occurring? B->D Yes C->D E Modify the Aqueous Buffer D->E Yes L Consider Advanced Formulation Strategies D->L No, after trying all buffer modifications F Adjust pH E->F I Did pH adjustment work? F->I G Add a Co-solvent J Did adding a co-solvent work? G->J H Incorporate a Surfactant K Did adding a surfactant work? H->K I->G No M Successful Solubilization I->M Yes J->H No J->M Yes K->L No K->M Yes L->M Success with advanced method N No O No P No Q Yes R Yes S Yes T Yes U No

Caption: Troubleshooting workflow for compound precipitation in aqueous buffers.

1. Minimize the Final DMSO Concentration:

  • Rationale: High concentrations of DMSO can be toxic to cells and can interfere with assay results.[5] A common goal is to keep the final DMSO concentration at or below 0.5%.

  • Protocol: Perform serial dilutions of your high-concentration stock in 100% DMSO before the final dilution into the aqueous buffer. This ensures the final DMSO concentration remains low and consistent across different compound concentrations.[5]

    • Example: To get a 10 µM final concentration from a 10 mM stock with 0.1% final DMSO:

      • Dilute the 10 mM stock 1:10 in 100% DMSO to get a 1 mM intermediate stock.

      • Dilute this 1 mM stock 1:1000 into your final aqueous buffer.

2. Modify the Aqueous Buffer - pH Adjustment:

  • Rationale: The phenolic hydroxyl group on the 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide is weakly acidic. By increasing the pH of the buffer, this proton can be removed, forming a negatively charged phenoxide ion. This charged species is generally more water-soluble. The solubility of phenolic compounds can be significantly influenced by pH, with increased solubility often observed at alkaline pH values.[4][10]

  • Experimental Protocol:

    • Prepare a set of your chosen buffer (e.g., PBS) at various pH values (e.g., pH 7.4, 8.0, 8.5, 9.0).

    • For each pH, add your DMSO stock solution to the desired final concentration.

    • Visually inspect for precipitation immediately and after a set incubation time (e.g., 1-2 hours) at the experimental temperature.

    • Note: Ensure that the altered pH is compatible with your biological assay.

3. Modify the Aqueous Buffer - Use of Co-solvents:

  • Rationale: Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[11][12][13]

  • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.[12][14]

  • Experimental Protocol:

    • Prepare your aqueous buffer containing a small percentage of a co-solvent. Start with low concentrations (e.g., 1-5% v/v) and increase if necessary.

    • Add your DMSO stock to the co-solvent-containing buffer.

    • Observe for precipitation.

    • Note: Always run a vehicle control with the same co-solvent concentration to ensure it doesn't affect your experimental results.

Co-solventStarting ConcentrationMaximum Typical ConcentrationNotes
Ethanol1-2%10%Can be volatile and may affect some enzymes.
Propylene Glycol1-5%20%Generally well-tolerated in cell-based assays.
PEG 4001-5%20%A good option for increasing solubility.
Glycerin1-5%10%Can increase the viscosity of the solution.

4. Advanced Strategies (if the above fail):

  • Surfactants: Non-ionic surfactants like Tween® 80 or Solutol® HS-15 can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[15] Use at concentrations above the critical micelle concentration (CMC).

  • Particle Size Reduction: For preparing formulations (not for in-plate dilution), techniques like micronization or creating nanosuspensions can increase the dissolution rate by increasing the surface area of the drug particles.[15][16][17]

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[2][18]

Frequently Asked Questions (FAQs)

Q1: What is the maximum concentration of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide I can expect to achieve in aqueous buffer? A1: This is highly dependent on the exact buffer composition (pH, co-solvents, etc.). Without experimental data for this specific molecule, it's impossible to provide an exact value. You will need to determine this empirically using the troubleshooting steps outlined above.

Q2: Can I just increase the percentage of DMSO in my final assay to keep the compound dissolved? A2: It is strongly advised to keep the final DMSO concentration as low as possible, typically below 0.5%.[5] Higher concentrations can act as a confounding variable by causing cellular stress, toxicity, or direct inhibition/activation of biological targets, leading to unreliable data.

Q3: I dissolved the compound in the buffer, and it looked clear, but my assay results are inconsistent. What could be the problem? A3: Even if you don't see visible precipitation, the compound may be forming very small, non-visible nanoparticles or aggregates.[8] This can lead to inconsistent results in biological assays. Filtering the final solution through a 0.22 µm syringe filter can help remove undissolved particles.[6]

Q4: How should I store my DMSO stock solution? A4: Store DMSO stock solutions in tightly sealed vials at -20°C or -80°C to minimize water absorption and prevent degradation.[5] It is best practice to create small, single-use aliquots to avoid repeated freeze-thaw cycles.[5][7]

Q5: Could the issue be the purity of my compound? A5: Yes, insoluble impurities could be present in your compound.[19] If you have access to analytical techniques like HPLC, you can check the purity of your material.

References

  • Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. (2025). Sci Rep.
  • Al-Badr, A. A., & El-Enany, N. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • Discussion on ResearchGate about dissolving Nicotinamide Riboside (NR). (2018).
  • Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
  • Effect of pH on the solubility of phenolic compounds. (n.d.).
  • 2-Chloronicotinamide | C6H5ClN2O. (n.d.). PubChem.
  • Compound Precipitation in High-Concentration DMSO Solutions. (2026).
  • Khadka, P., Ro, J., Kim, H., Kim, I., Kim, J. T., Kim, H., ... & Lee, J. (2014). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different ... PMC.
  • Yadav, V. R., & Yadav, S. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka Univ. J. Pharm. Sci..
  • Improving N-(Hydroxymethyl)nicotinamide solubility in aqueous buffers. (2025). Benchchem.
  • Formulation strategies for poorly soluble drugs. (2025).
  • Cosolvent. (n.d.). Wikipedia.
  • Kestell, C., et al. (2013).
  • Formulating Poorly Water Soluble Drugs. (n.d.). AAPS Advances in Pharmaceutical Sciences Series.
  • Stacking complexation by nicotinamide: A useful way of enhancing drug solubility. (n.d.).
  • Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products. (2019). PMC.
  • Recent advances in techniques for enhancing the solubility of hydrophobic drugs. (n.d.).
  • Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). DMPK.
  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. (n.d.).
  • 2-Chloro-N-(3-chloro-2-methylphenyl)nicotinamide. (n.d.). LGC Standards.
  • Thermodynamics and Intermolecular Interactions of Nicotinamide in Neat and Binary Solutions: Experimental Measurements and COSMO-RS Concentration Dependent Reactions Investig
  • The impact of pH value in the Phenolic content and Antioxidant potential of Medicinal plant extract. (2022). ProQuest.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. (2025). Benchchem.
  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • 2-CHLORO-N-[5-CYANO-2-(METHYLSULFANYL)PHENYL]NICOTINAMIDE. (n.d.). NextSDS.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.).
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021).
  • Effects of Various Temperatures and pH Values on the Extraction Yield of Phenolics from Litchi Fruit Pericarp Tissue and the Antioxidant Activity of the Extracted Anthocyanins. (n.d.). PMC.
  • 2-chloro-N-(3-chloro-2-methylphenyl)nicotinamide. (n.d.). ChemicalBook.
  • Caffeine and nicotinamide enhances the aqueous solubility of the antimalarial agent halofantrine. (2000). PubMed.
  • Gowthamarajan, K., & Singh, S. K. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies.
  • Nicotinamide ¹³C chemicals shifts at different DMSO–water solvent... (n.d.).
  • Glibenclamide-Nicotinamide Cocrystals Synthesized by The Solvent Evaporation Method to Enhance Solubility and Dissolution R
  • Effect of pH on the Stability of Plant Phenolic Compounds. (n.d.). SciSpace.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today.
  • Nicotinamide. (n.d.).
  • A Review on Solubility Enhancement Methods for Poorly W
  • 2-Chloro-N-phenylnicotinamide — Chemical Substance Inform

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing yield and purity bottlenecks during the amidation of 2-chloronicotinic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals facing yield and purity bottlenecks during the amidation of 2-chloronicotinic acid with 2-amino-4-chlorophenol.

The synthesis of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide presents two primary chemical challenges: the steric and electronic deactivation of the 2-chloronicotinic acid core, and the ambidentate nucleophilicity of 2-amino-4-chlorophenol. This guide provides field-proven diagnostic workflows, mechanistic Q&As, and self-validating protocols to ensure high-yielding, chemoselective N-acylation [1].

Diagnostic Workflow for Amidation Failures

Before adjusting your protocol, utilize the following LC-MS diagnostic decision tree to identify the specific side reactions occurring in your flask.

G Start Low Amidation Yield Detected CheckLCMS Analyze Crude by LC-MS Start->CheckLCMS Mass1 Mass = Target + Acyl (Di-acylation) CheckLCMS->Mass1 Mass2 Mass = Target - 18 (Benzoxazole) CheckLCMS->Mass2 Mass3 Mass = Target (O-acylation isomer) CheckLCMS->Mass3 Mass4 Unreacted SMs CheckLCMS->Mass4 Sol1 Reduce Acylating Agent Use Schotten-Baumann Mass1->Sol1 Sol2 Lower Temp to 0°C Avoid Strong Heating Mass2->Sol2 Sol3 Switch to HATU/DIPEA or Weak Base (NaHCO3) Mass3->Sol3 Sol4 Check Moisture / Re-activate 2-Chloronicotinic Acid Mass4->Sol4

Diagnostic workflow for troubleshooting low yields during 2-chloronicotinamide synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why am I getting a mixture of N-acylated and O-acylated products? Causality: 2-amino-4-chlorophenol is an ambidentate nucleophile containing both an amine and a hydroxyl group. While amines are generally more nucleophilic than alcohols, the electron-withdrawing chlorine atom at the 4-position of the phenol ring inductively decreases the electron density of the amine. If a strong base (like Triethylamine or NaOH) is used, the phenol (pKa ~9.5) can be deprotonated to a highly nucleophilic phenoxide, leading to competitive O-acylation or di-acylation[2]. Solution: Employ a mild base such as NaHCO₃ in a biphasic Schotten-Baumann system. NaHCO₃ buffers the aqueous layer at ~pH 8.3, which is sufficient to liberate the free amine from its hydrochloride salt but remains below the pKa of the phenol, keeping it protonated and less reactive.

Q2: My reaction stalls with unreacted starting materials when using EDC/HOBt. Why? Causality: 2-chloronicotinic acid is sterically hindered by the chlorine atom at the 2-position and electronically deactivated by the electron-deficient pyridine ring. Standard carbodiimide coupling (EDC/HOBt) often suffers from sluggish kinetics here, allowing competitive hydrolysis of the active ester. Solution: Switch to HATU. HATU incorporates a 7-azabenzotriazole (HOAt) moiety. The adjacent pyridine nitrogen in the HOAt leaving group provides anchimeric assistance via hydrogen bonding with the incoming amine, drastically accelerating the coupling of sterically hindered substrates [3].

Q3: I am observing a byproduct with a mass of [M - 18]. What is this? Causality: This is a benzoxazole derivative. If the reaction is heated (especially above 60 °C) or subjected to strongly dehydrating conditions, the newly formed 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide can undergo an intramolecular cyclization. The phenolic hydroxyl attacks the amide carbonyl, followed by the elimination of water. Solution: Strictly maintain reaction temperatures between 0 °C and room temperature (20-25 °C) [4].

Mechanism SM 2-Amino-4-chlorophenol + 2-Chloronicotinoyl Chloride N_Acyl N-Acylation (Favored) Target Molecule SM->N_Acyl Mild Base (NaHCO3) O_Acyl O-Acylation (Side Product) Ester Formation SM->O_Acyl Strong Base / Excess Acyl Benzoxazole Benzoxazole Derivative [M - H2O] N_Acyl->Benzoxazole Heat / Dehydration

Reaction pathways showing chemoselective N-acylation versus competitive side reactions.

Quantitative Method Comparison

To aid in route selection, the following table summarizes the performance of various amidation strategies for this specific substrate pair based on empirical laboratory data.

Coupling MethodReagentsTypical YieldChemoselectivity (N:O)Reaction TimePrimary Drawback
Acyl Chloride (Biphasic) Oxalyl chloride, NaHCO₃, EtOAc/H₂O75–85%> 95:52–4 hoursRequires two steps; moisture sensitive
Direct Coupling (HATU) HATU, DIPEA, DMF85–95%> 98:21–2 hoursHigher reagent cost; atom uneconomical
Direct Coupling (EDC) EDC·HCl, HOBt, DIPEA, DCM50–60%~ 80:2012–24 hoursSluggish kinetics; high unreacted SMs

Self-Validating Experimental Protocols

Below are two optimized, step-by-step methodologies. Each protocol contains built-in validation checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Protocol A: Biphasic Acyl Chloride Method (Cost-Effective Scale-Up)

This method utilizes Schotten-Baumann conditions to enforce chemoselectivity [1].

Step 1: Preparation of 2-Chloronicotinoyl Chloride

  • Suspend 2-chloronicotinic acid (1.0 equiv, 10 mmol) in anhydrous dichloromethane (DCM, 20 mL) under N₂ at 0 °C.

  • Add catalytic DMF (2 drops), followed by the dropwise addition of oxalyl chloride (1.2 equiv, 12 mmol).

  • Stir at room temperature for 2 hours until gas evolution ceases.

  • Validation Checkpoint: Quench a 5 µL aliquot into 100 µL of methanol. LC-MS should show the methyl ester ([M+H]⁺ = 172), confirming complete conversion of the acid to the acyl chloride.

  • Concentrate under reduced pressure to remove excess oxalyl chloride. Redissolve the crude acyl chloride in anhydrous ethyl acetate (10 mL).

Step 2: Chemoselective Amidation

  • In a separate flask, dissolve 2-amino-4-chlorophenol (1.05 equiv, 10.5 mmol) in a mixture of ethyl acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL). Cool to 0 °C vigorously stirring.

  • Dropwise, add the acyl chloride solution from Step 1 over 15 minutes.

  • Stir at room temperature for 2 hours.

  • Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc 1:1). The desired product is UV-active and will stain brown with KMnO₄.

  • Workup: Separate the layers. Wash the organic layer with 1M HCl (10 mL) to remove unreacted amine, then with brine. Dry over Na₂SO₄ and concentrate. LC-MS analysis (ESI+) will display the characteristic [M+H]⁺ isotopic cluster at m/z 283/285/287 (9:6:1 ratio) indicative of the di-chlorinated target molecule.

Protocol B: Direct HATU Coupling (High-Throughput / Discovery)

This method is ideal for rapid synthesis with maximum yield, avoiding the handling of sensitive acid chlorides [3].

  • Dissolve 2-chloronicotinic acid (1.0 equiv, 5 mmol) and HATU (1.1 equiv, 5.5 mmol) in anhydrous DMF (15 mL) at 0 °C.

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv, 12.5 mmol).

  • Validation Checkpoint: The solution will immediately turn a distinct yellow/orange color, confirming the rapid formation of the HOAt active ester. Stir for 10 minutes.

  • Add 2-amino-4-chlorophenol (1.0 equiv, 5 mmol) in one portion. Allow the reaction to warm to room temperature and stir for 1.5 hours.

  • Workup: Quench the reaction by pouring it into ice-water (50 mL). The product will typically precipitate. Filter the solid, wash with cold water, and dry under a vacuum. If it does not precipitate, extract with EtOAc (3 x 20 mL), wash the combined organics with 5% LiCl aqueous solution (to remove DMF), dry, and concentrate.

References

  • Title: Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase: Process Optimization, Mechanism, and Kinetics Source: ACS Omega URL: [Link]

Troubleshooting

Reducing byproducts and impurities during 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide crystallization

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals scaling up the synthesis and isolation of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals scaling up the synthesis and isolation of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide .

This critical intermediate is synthesized via the amide coupling of 2-chloronicotinoyl chloride and 2-amino-4-chlorophenol. During downstream processing, crystallization is frequently complicated by chemoselective byproducts, oxidative degradation, and complex thermodynamic phase behaviors. Below is our authoritative troubleshooting guide to resolving these specific issues.

Section 1: Reaction-Derived Impurities & Chemoselectivity

Q: Why is my crude product heavily contaminated with O-acylated or N,O-diacylated byproducts, and how does this affect crystallization? A: The starting material, 2-amino-4-chlorophenol, is an ambident nucleophile containing both an amino group (-NH 2​ ) and a hydroxyl group (-OH). The chemoselectivity of the acylation is strictly governed by the pH of the reaction medium.

Under neutral or mildly acidic conditions, the nitrogen atom is a significantly stronger nucleophile than the oxygen atom due to its lower electronegativity, which favors the desired N-acylation. However, if the reaction is driven into highly basic conditions (e.g., using excess NaOH to neutralize HCl), the phenol (pKa ≈ 10) is deprotonated to form a phenoxide anion.1[1]. These structurally similar byproducts co-precipitate during crystallization, severely depressing the melting point and purity of the target amide.

  • Resolution: Buffer the reaction using a mild base (such as NaHCO 3​ ) that acts as an acid scavenger without exceeding the pKa threshold required to deprotonate the phenol.

Q: My isolated crystals exhibit a persistent dark brown discoloration. Standard recrystallization doesn't remove it. What is the mechanism behind this? A: Aminophenols are highly susceptible to oxidative degradation. In the presence of trace oxygen or transition metals, unreacted2[2]. Because their molecular footprint is similar to the target API, they easily intercalate into the crystal lattice, making them almost impossible to purge via standard cooling crystallization.

  • Resolution: Implement strict inertion (nitrogen sparging) for all reaction and crystallization solvents.

G SM1 2-Amino-4-chlorophenol (Nucleophile) Cond1 Neutral / Mild Acidic (Amine is stronger nucleophile) SM1->Cond1 Cond2 Basic Conditions (Phenoxide formation) SM1->Cond2 Cond3 Oxidative Environment (O2 / Trace Metals) SM1->Cond3 SM2 2-Chloronicotinoyl chloride (Electrophile) SM2->Cond1 SM2->Cond2 Prod Target Amide (N-Acylation) Cond1->Prod Byprod1 O-Acylated Ester (Impurity) Cond2->Byprod1 Byprod2 Quinoneimines (Colored Impurity) Cond3->Byprod2

Reaction pathways illustrating chemoselectivity and impurity formation during amide coupling.

Section 2: Phase Behavior & The "Oiling Out" Phenomenon

Q: During antisolvent addition, the solution turns milky and forms a dense, sticky oil at the bottom of the reactor instead of nucleating crystals. Why is this happening? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to in process chemistry as "oiling out." This thermodynamic event occurs when the system's supersaturation trajectory crosses the binodal curve before reaching the solid-liquid equilibrium boundary. The solute separates into a solute-rich liquid phase (the oil) and a solvent-rich continuous phase.3[3]. When this oil eventually solidifies, it traps these impurities, resulting in erratic particle morphology, solvent entrapment, and failed purification.

  • Resolution: The crystallization trajectory must be engineered to bypass the LLPS region entirely. This is achieved by seeding the solution within the metastable zone (above the LLPS boundary) and strictly controlling the antisolvent dosing rate to consume supersaturation via crystal growth rather than phase separation.

Section 3: Standardized Operating Procedure (SOP)

Methodology: Seeded Antisolvent Crystallization to Bypass LLPS To guarantee a self-validating and highly pure crystallization, execute the following protocol:

  • Dissolution: Suspend the crude 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide in a water-miscible good solvent (e.g., Isopropanol) at 60°C until complete dissolution is achieved.

  • Hot Polish Filtration: Pass the solution through a 0.45 µm filter to remove trace insoluble polymers and oxidized particulates.

  • Cooling & Seeding: Cool the reactor to 45°C. This temperature must be experimentally verified to be within the metastable zone, safely above the LLPS boundary. Introduce 1.5 wt% of highly pure, milled seed crystals of the target amide.

  • Maturation Hold (Self-Validating Step): Hold the suspension isothermally at 45°C for 60 minutes. This allows the seed bed to mature and relieves initial supersaturation, preventing secondary nucleation spikes.

  • Controlled Antisolvent Dosing: Slowly add degassed, deionized water (antisolvent) over 5 hours using a cubic addition profile. A cubic profile starts extremely slow and accelerates, perfectly matching the increasing surface area of the growing crystals and keeping supersaturation below the critical LLPS threshold.

  • Isolation: Cool the suspension to 5°C at a rate of 0.1°C/min. Filter the slurry, wash the cake with a cold 1:3 Isopropanol/Water mixture, and dry under vacuum at 50°C.

Workflow Start Crude Amide in Good Solvent (e.g., IPA at 60°C) Filter Hot Polish Filtration (Removes particulates) Start->Filter Cool Cool to 45°C (Metastable Zone) Filter->Cool Seed Add 1.5 wt% Seed Crystals (Bypasses LLPS boundary) Cool->Seed Error Rapid Cooling / No Seeding (Triggers Oiling Out / LLPS) Cool->Error Anti Cubic Antisolvent Dosing (Degassed Water, 5 hrs) Seed->Anti Isolate Cool to 5°C & Filter (High Purity Crystals) Anti->Isolate Trap Impurity Entrapment (Poor Morphology) Error->Trap

Crystallization workflow designed to bypass liquid-liquid phase separation (oiling out).

Section 4: Quantitative Troubleshooting Matrix

Use the following data matrix to quickly diagnose and resolve physical and chemical defects during process scale-up:

Impurity / DefectMechanistic CausePhysical ConsequenceMitigation & Purge Strategy
O-Acylated Ester Phenol deprotonation under basic conditions (pKa > 10).Co-crystallization; melting point depression.Maintain neutral/mildly acidic pH during coupling; purge via controlled antisolvent crystallization.
Quinoneimines Oxidation of 2-amino-4-chlorophenol by O 2​ /metals.Dark brown/red discoloration of the final crystal lattice.N 2​ sparging of all solvents; addition of mild aqueous reducing agents (e.g., sodium dithionite).
Oiling Out (LLPS) Crossing the binodal curve prior to solid nucleation.Gummy solids; massive impurity entrapment; poor filtration.Seed at 45°C; use a 5-hour cubic antisolvent addition profile to bypass the LLPS boundary.

References

  • Chemoselectivity of Acylation in Aminophenols Source: AskFilo URL:[Link]

  • Purification of N-acetyl aminophenols (Oxidation Impurities)
  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Optimization

Optimizing LC-MS mobile phase gradients for 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide detection

Target Analyte: 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide Welcome to the Advanced LC-MS Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide

Welcome to the Advanced LC-MS Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to achieve reproducible quantification for highly halogenated, amphoteric drug candidates. The molecule 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide presents a unique set of chromatographic and ionization challenges due to its opposing functional groups: a weakly basic pyridine ring and an acidic phenol group, both heavily influenced by the inductive electron-withdrawing effects of adjacent chlorine atoms.

This guide is designed to move you beyond trial-and-error. Below, we dissect the chemical causality behind mobile phase selection and provide a self-validating workflow to ensure your method is robust, sensitive, and ready for high-throughput matrix analysis.

Part 1: Ionization & Mobile Phase Chemistry (FAQs)

Q: Why is my MS signal intensity nearly undetectable in Positive Ion Mode (ESI+)? A: This is a classic case of inductive deactivation. While the nicotinamide core contains a pyridine nitrogen that typically protonates well in ESI+, the strongly electronegative chlorine atom at the 2-position pulls electron density away from the ring. This drastically lowers the pKa of the basic nitrogen, making protonation highly inefficient. Conversely, the 5-chloro-2-hydroxyphenyl moiety contains a phenol group whose acidity is enhanced (pKa ~8.5) by its own adjacent chlorine. Therefore, you must operate in Negative Electrospray Ionization (ESI-) , where the molecule readily deprotonates to yield a strong [M-H]- precursor ion at m/z 281.0.

Q: Which organic modifier maximizes sensitivity: Acetonitrile or Methanol? A: For halogenated phenolic compounds and structurally related salicylanilides, methanol consistently outperforms acetonitrile in both chromatographic resolution and MS sensitivity[1]. Methanol is a protic solvent; it actively participates in the charge-transfer processes within the ESI droplet, stabilizing the phenoxide anion and enhancing the[M-H]- yield. Acetonitrile, being an aprotic solvent, provides poorer desolvation efficiency for this specific chemotype and can lead to signal suppression[1].

Q: How do I eliminate peak tailing and retention time drift for this compound? A: Peak tailing here is driven by secondary interactions between the analyte's phenol group and residual metal ions or unendcapped silanols on the stationary phase. To mitigate this, use a high-purity core-shell C18 or Phenyl-Hexyl column and buffer your aqueous mobile phase with 5–10 mM ammonium formate or ammonium acetate[2]. The volatile buffer salts mask active sites on the column while maintaining a stable pH, ensuring reproducible retention times and sharp, symmetrical peaks[2][3].

ESI_Pathway Molecule 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide Sub1 2-Chloropyridine Ring (Electron Withdrawing) Molecule->Sub1 Sub2 5-Chloro-2-phenol (Acidic, pKa ~8.5) Molecule->Sub2 ESI_Pos ESI (+) Protonation Suppressed Sub1->ESI_Pos Low pKa ESI_Neg ESI (-) Efficient Deprotonation Sub2->ESI_Neg High Acidity Result Optimal Detection: [M-H]- at m/z 281.0 ESI_Neg->Result Protic Solvent (MeOH)

Logic tree for selecting ESI polarity based on the analyte's functional group pKa values.

Part 2: Quantitative Mobile Phase Comparison

To illustrate the causality of buffer selection, the following table summarizes the quantitative impact of various mobile phase combinations on the detection of our target analyte.

Table 1: Mobile Phase Matrix Comparison (C18 Column, 0.3 mL/min)

Mobile Phase A (Aqueous)Mobile Phase B (Organic)Relative ESI- S/NPeak Asymmetry (Tf)System Suitability
0.1% Formic AcidAcetonitrile0.2x1.8 (Severe Tailing)Poor (Suppressed ionization)
0.1% Formic AcidMethanol0.5x1.5 (Moderate Tailing)Sub-optimal
5 mM Ammonium AcetateAcetonitrile0.8x1.2 (Slight Tailing)Acceptable
10 mM Ammonium Formate Methanol 1.0x (Baseline) 1.0 (Symmetrical) Optimal

Part 3: Self-Validating Protocol for Gradient Optimization

A robust method must prove its own reliability during development. Follow this step-by-step, self-validating workflow to optimize your LC-MS conditions.

Phase 1: MS/MS Source Tuning
  • Preparation: Dilute the chemical standard to 1 µg/mL in a 50:50 mixture of Water and Methanol[4].

  • Infusion & Polarity: Infuse the standard directly into the MS source at 10 µL/min. Operate exclusively in ESI- mode.

  • Precursor Validation: Scan for the parent ion. Self-Validation Check: You must observe a characteristic isotopic cluster at m/z 281.0 and 283.0 in a roughly 3:2 ratio (due to the two chlorine isotopes). If this ratio is absent, you are monitoring an isobaric interference or an adduct[5].

  • Fragmentation: Ramp the Collision Energy (CE) to identify the most abundant product ions (typically driven by the cleavage of the amide bond). Select at least two Multiple Reaction Monitoring (MRM) transitions: one for quantitation and one for confirmation[5].

Phase 2: Chromatographic Scouting & Focusing
  • Scouting Run: Inject the standard onto a core-shell C18 column. Run a broad linear gradient from 5% to 95% Mobile Phase B (Methanol) over 10 minutes, using 10 mM Ammonium Formate as Mobile Phase A[3].

  • Calculate Elution Composition: Identify the retention time ( tR​ ) of the peak. Calculate the exact %B at the column head when the analyte eluted by factoring in your specific LC system's dwell volume ( VD​ ) and flow rate ( F )[4].

  • Focused Gradient Design: Create a narrow, shallow gradient bracketing the calculated elution %B. For example, if the compound elutes at 65% B, design a gradient from 55% to 75% B over 5 minutes. This compresses the analyte band, increasing the signal-to-noise (S/N) ratio while separating it from early-eluting polar matrix components and late-eluting phospholipids[6].

  • Matrix Validation Check: Inject a matrix blank (e.g., crashed plasma) followed by a matrix-spiked sample. Self-Validation Check: If the retention time shifts by >0.1 min between the neat standard and the matrix spike, your buffering capacity is insufficient. Resolve this by increasing the ammonium formate concentration in Mobile Phase A to stabilize the local pH[7].

Optimization_Workflow Step1 1. MS Tuning (Infusion) Optimize DP and CE for [M-H]- Step2 2. Scouting Gradient 5-95% Methanol over 10 min Step1->Step2 Step3 3. Calculate Elution %B Account for system dwell volume Step2->Step3 Step4 4. Focused Gradient Narrow range (±10% of elution %B) Step3->Step4 Decision Peak Tailing or RT Shift? Step4->Decision Fix Increase Ammonium Formate to 10 mM (Buffer pH) Decision->Fix Yes Success Method Validated Proceed to Matrix Samples Decision->Success No Fix->Step2 Re-test

Self-validating step-by-step workflow for LC-MS gradient and mobile phase optimization.

Sources

Troubleshooting

Resolving false positives in 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide protein binding assays

Welcome to the Technical Support Center for Protein Binding Assays. This guide is designed for researchers, scientists, and drug development professionals working with challenging compounds like 2-chloro-N-(5-chloro-2-hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Protein Binding Assays. This guide is designed for researchers, scientists, and drug development professionals working with challenging compounds like 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide. As a Senior Application Scientist, my goal is to provide you with not just steps, but the underlying rationale to empower you to diagnose and resolve common sources of false positives, ensuring the integrity and reliability of your results.

Section 1: Understanding the Challenge with 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide

The structure of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide, a derivative of the salicylanilide class of compounds, presents specific challenges in biochemical and biophysical assays. Its planar aromatic rings, halogen substituents, and phenolic hydroxyl group make it susceptible to several artifactual mechanisms that can mimic true protein binding. A false positive result, where a compound appears active against a target but is not, can waste significant time and resources.[1][2] This guide will help you identify and mitigate these artifacts.

The most common sources of false positives for compounds of this type are:

  • Compound Aggregation: The molecule self-assembles into colloidal particles that non-specifically sequester and denature proteins.[3][4]

  • Non-Specific Binding (NSB): The compound adheres promiscuously to assay surfaces or proteins through hydrophobic or electrostatic interactions.[5][6]

  • Assay Interference: The compound's intrinsic properties (e.g., fluorescence, redox activity) directly interfere with the detection method.[7] Phenolic compounds are particularly known to interfere with assays involving peroxidases.[8][9]

Section 2: Troubleshooting Guide - A Question & Answer Approach

This section directly addresses common issues encountered during protein binding assays with problematic compounds.

Category 1: Compound-Based Artifacts

Q1: My dose-response curve is extremely steep, and the inhibition looks non-saturable. Could this be aggregation?

A1: Yes, this is a classic sign of aggregation-based inhibition. Aggregates often form above a critical aggregation concentration (CAC), leading to a sharp, non-stoichiometric increase in apparent activity.[3] These aggregates act as large hydrophobic surfaces that can sequester and partially unfold the target protein, leading to non-specific inhibition.[1]

dot

Caption: Decision workflow for diagnosing aggregation-based artifacts.

Troubleshooting Protocol: The most reliable counter-screen for aggregation is to test the compound's activity in the presence of a low concentration of a non-ionic detergent.[10]

  • Prepare your standard assay buffer.

  • Prepare a second batch of assay buffer containing 0.01% (v/v) Triton X-100 .

  • Run the dose-response experiment for 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide in parallel using both buffers.

  • Interpretation: If the compound's potency is significantly reduced (e.g., >10-fold increase in IC50) or completely abolished in the presence of the detergent, the original result is highly likely to be an aggregation artifact.[10]

Q2: I observe high background signal or inconsistent results across different assay plates. What could be the cause?

A2: This often points to non-specific binding (NSB) of your compound or protein to the assay materials (e.g., microplates, sensor chips).[11] Hydrophobic compounds like this one have a tendency to adsorb to plastic surfaces, which can deplete the available compound concentration in an unpredictable manner or interfere with signal detection.[11]

Mitigation Strategies:

StrategyRationaleImplementation
Add a Carrier Protein Bovine Serum Albumin (BSA) acts as a blocking agent, binding to non-specific sites on the assay plate and preventing the test compound or protein from adsorbing.[12]Add 0.1 mg/mL BSA to your assay buffer. Note: Ensure BSA does not interact with your target protein.
Use Low-Binding Plates Plates with specially treated surfaces (e.g., polyethylene glycol-coated) minimize hydrophobic interactions.Source and utilize low-protein-binding or non-treated polystyrene microplates.
Increase Detergent A non-ionic detergent can help solubilize the compound and reduce its interaction with plastic surfaces.[13]Increase the concentration of Tween-20 or Triton X-100 in your buffer (e.g., to 0.05%). Be mindful of potential effects on your protein's activity.

Q3: My compound seems to interfere with the assay signal itself, even in the absence of the target protein. How do I confirm and correct for this?

A3: This is direct assay interference, a common issue with colored or fluorescent compounds, or those that have redox activity.[7] The phenolic moiety in your compound, in particular, can interfere with enzyme-coupled assays that generate a colorimetric or fluorescent readout.[8][9]

Troubleshooting Protocol: You must run controls that systematically omit key components of your assay.

  • Compound-Only Control: Run the assay with your compound and all assay reagents, but replace the target protein with buffer .

  • No-Substrate Control: If it's an enzyme assay, run the experiment with the compound and enzyme, but omit the substrate .

  • Interpretation:

    • If you see a signal in the Compound-Only Control , your compound is intrinsically fluorescent, colored, or is reacting with a detection reagent.

    • If the signal appears only when the enzyme is present (but substrate is not), your compound may be modulating the enzyme's background activity or interacting with a coupling enzyme.

If interference is confirmed, you must subtract the background signal from these controls from your experimental wells. If the interference is strong, it may be necessary to switch to an alternative detection method or an orthogonal assay format entirely.[7]

Category 2: Assay System & Methodological Artifacts

Q4: In my Surface Plasmon Resonance (SPR) experiment, I see a high, non-specific response on the reference flow cell. How can I resolve this?

A4: High signal on the reference flow cell indicates that your compound is binding non-specifically to the sensor chip surface itself, not the immobilized ligand.[14] This is a very common artifact, especially with hydrophobic compounds.

dot

Caption: Workflow for identifying and mitigating non-specific binding in SPR.

Optimization Steps for SPR:

  • Buffer Optimization:

    • Increase Salt Concentration: Incrementally increase NaCl concentration (e.g., from 150 mM to 300 mM or 500 mM) to disrupt non-specific electrostatic interactions.

    • Add Detergent: Include 0.05% Tween-20 in the running buffer to reduce hydrophobic interactions.[13]

    • Include BSA: Add a low concentration of BSA (0.1 mg/mL) to the running buffer to act as a blocking agent.[14]

  • Surface Chemistry: Ensure the reference flow cell is properly deactivated (e.g., with ethanolamine after EDC/NHS activation) to minimize reactive sites.[15] If using a capture-based surface (like Protein A or His-tag capture), ensure the reference surface is treated identically but without the capture antibody/molecule.

  • Solvent Correction: If your compound is dissolved in DMSO, ensure the running buffer contains the exact same final concentration of DMSO to minimize bulk refractive index mismatches. A solvent correction or "DMSO calibration" run is often necessary.

Q5: My Isothermal Titration Calorimetry (ITC) data shows large heats of dilution and a complex binding isotherm that doesn't fit a simple model. What's wrong?

A5: This is a classic sign of buffer mismatch or poor sample preparation in ITC. The instrument is sensitive enough to detect heat changes from proton exchange when the ligand and protein solutions are not in identical buffer conditions.[16][17] Complex isotherms can also arise from compound insolubility or aggregation at the high concentrations often required for ITC.

Best Practices for ITC Sample Preparation:

  • Perfect Buffer Matching: This is the most critical step. After purifying your protein, dialyze it extensively against the final assay buffer (e.g., 2-3 buffer changes over 24 hours). Then, use the exact same post-dialysis buffer (the dialysate) to dissolve your compound.[17][18] This ensures that the pH and ionic strength are perfectly matched.

  • pH Check: After preparing both protein and compound solutions, measure their pH. They should not differ by more than 0.05 pH units.[17]

  • Solubility and Concentration:

    • Ensure your compound is fully soluble at the required concentration (typically 10-20x the protein concentration).[19]

    • Filter or centrifuge both solutions immediately before the experiment to remove any small precipitates or aggregates.[17]

  • Control Experiments: Always perform a control titration by injecting the compound from the syringe into the cell containing only buffer. The heat from this injection is your heat of dilution and must be subtracted from the protein-ligand binding experiment.[19]

Section 3: The Gold Standard - Validation with Orthogonal Assays

A single assay is never sufficient to confirm a true binding event, especially with a challenging compound. The most trustworthy approach is to validate your initial "hit" using a biophysically distinct, label-free method.[7] This ensures the observed interaction is not an artifact of a specific technology.

Recommended Validation Workflow:

  • Primary Screen (e.g., FRET, FP, Enzyme Assay): Initial identification of a potential hit.

  • Artifact Counter-Screens: Perform the detergent sensitivity and other controls described in Section 2.

  • Orthogonal Validation 1 (e.g., SPR): If the hit passes the counter-screens, use SPR to confirm direct binding and determine kinetics (k_on, k_off) and affinity (K_D).[20][21]

  • Orthogonal Validation 2 (e.g., ITC): For high-confidence hits, use ITC to provide a complete thermodynamic signature of the interaction (K_D, ΔH, n), confirming the binding stoichiometry and enthalpy.[16][21]

A true positive will show consistent, dose-dependent binding across multiple platforms with different physical principles, and will be insensitive to detergent counter-screens.

Section 4: Appendix - Key Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Compound Aggregation

Objective: To directly detect the formation of compound aggregates in solution as a function of concentration.

  • Sample Preparation:

    • Prepare a stock solution of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide in 100% DMSO.

    • Create a dilution series of the compound in your final assay buffer. It is critical to mimic the exact final DMSO concentration used in your binding assay. Typical concentrations to test range from 1 µM to 100 µM.

    • Prepare a buffer-only control containing the same final DMSO concentration.

  • DLS Measurement:

    • Equilibrate the DLS instrument to the assay temperature.

    • Filter all samples through a 0.22 µm filter directly into a clean cuvette to remove dust.

    • Measure the particle size distribution for each concentration.

  • Data Analysis:

    • The buffer-only control should show no significant particle population.

    • At low concentrations, the compound should be monomeric and not produce a detectable signal.

    • The Critical Aggregation Concentration (CAC) is the concentration at which a distinct particle population appears, typically in the range of 50-500 nm.[4] If the IC50 from your primary assay correlates with the CAC from DLS, it is strong evidence of an aggregation artifact.

Protocol 2: Surface Plasmon Resonance (SPR) - Basic Validation Experiment

Objective: To confirm direct binding of the compound to the target protein and rule out non-specific surface binding.

  • Chip Preparation:

    • Use a standard CM5 sensor chip (or equivalent).

    • Activate the surface of two flow cells (FC1 and FC2) with a 1:1 mixture of EDC/NHS for 7 minutes.[15]

    • FC2 (Test Surface): Immobilize your target protein to a level of ~5000-10000 RU using standard amine coupling in a low ionic strength buffer (e.g., 10 mM Sodium Acetate, pH 4.5).

    • FC1 (Reference Surface): Perform a "mock" immobilization with buffer only, or immobilize an irrelevant protein (e.g., BSA).

    • Deactivate both flow cells with a 7-minute injection of 1 M ethanolamine-HCl.[15]

  • Binding Analysis:

    • Prepare a dilution series of your compound in running buffer (e.g., HBS-EP+ with 0.05% Tween-20 and matched DMSO). A typical concentration range would be 0.1x to 10x the expected K_D.

    • Inject each concentration over both flow cells for a set association time (e.g., 120s), followed by a dissociation phase with running buffer (e.g., 300s).

    • Between injections, regenerate the surface if necessary with a short pulse of a mild regeneration solution (e.g., low pH glycine or high salt).[14]

  • Data Interpretation:

    • The raw sensorgram will show the response on both FC1 and FC2.

    • Calculate the reference-subtracted sensorgram (FC2 - FC1). This corrected response represents the true binding to your target protein.

    • If the signal on FC1 is high (>10-20% of the signal on FC2), you have significant non-specific binding that must be addressed by optimizing the running buffer (see Q4).

    • A true binding event will show a concentration-dependent increase in the reference-subtracted response. This data can then be fit to a binding model (e.g., 1:1 Langmuir) to determine K_D.

Section 5: References

  • Assay Interference by Aggregation. (2017). Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

  • He, Y., et al. (2024). Non-specific yet selective interactions contribute to small molecule condensate binding. bioRxiv. [Link]

  • BellBrook Labs. (2025). Common Challenges in Biochemical Assays and How to Overcome Them. BellBrook Labs. [Link]

  • Malvern Panalytical. (2019). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Malvern Panalytical. [Link]

  • Nicoya Lifesciences. (2023). Top 10 tips for high quality SPR data | SPR Guide. Nicoya Lifesciences. [Link]

  • Molscreen. (2021). MicroCal™ Isothermal Titration Calorimetry Training. Molscreen. [Link]

  • NECTAR COST Action. (n.d.). Recommended procedure for proper data collection and analysis in isothermal titration calorimetry experiments. NECTAR COST. [Link]

  • Rationale for a Small Molecule Non-Specific Binding. (n.d.). MilliporeSigma. [Link]

  • Feng, B. Y., et al. (2007). A High-Throughput Screen for Aggregation-Based Inhibition in a Large Compound Library. Journal of Medicinal Chemistry, 50(10), 2385–2390. [Link]

  • Al-Aghbar, A. (2021). Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. Espace INRS. [Link]

  • University of Montana. (n.d.). Planning your ITC Experiment. University of Montana. [Link]

  • Penn State Huck Institutes. (n.d.). Isothermal Titration Calorimetry. Biomolecular Interactions Facility. [Link]

  • Sadowska-Bartosz, I., & Bartosz, G. (2023). Phenolic compounds interfere in the Ampliflu Red/peroxidase assay for hydrogen peroxide. Food Chemistry, 422, 136222. [Link]

  • He, Y., et al. (2024). Nonspecific Yet Selective Interactions Contribute to Small Molecule Condensate Binding. Journal of Chemical Theory and Computation. [Link]

  • Tan, Y. M., Chang, Y. P., & Chen, C. C. (2014). Assessment of the degree of interference of polyphenolic compounds on glucose oxidation/peroxidase assay. Journal of Agricultural and Food Chemistry, 62(20), 4568–4574. [Link]

  • University of Chicago. (2022). Guide to Running an SPR Experiment. Biophysical Core Facility. [Link]

  • The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press. [Link]

  • Du, X., Li, Y., Xia, Y. L., et al. (2016). Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. International Journal of Molecular Sciences, 17(2), 144. [Link]

  • Siebeneicher, H., et al. (2012). Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Chemical Biology, 7(6), 965–970. [Link]

Sources

Reference Data & Comparative Studies

Validation

Reproducibility assessment of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide published synthesis protocols

Executive Summary The synthesis of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide represents a critical amide coupling step in the development of novel pyrazole and benzoxazole-substituted pyridine derivatives, which...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide represents a critical amide coupling step in the development of novel pyrazole and benzoxazole-substituted pyridine derivatives, which are frequently investigated as kinase inhibitors and anti-cancer agents[1]. As a Senior Application Scientist, I frequently observe that the primary point of failure in reproducing this intermediate lies in chemoselectivity .

The nucleophilic amine partner, 2-amino-4-chlorophenol, is an ortho-aminophenol. Under harsh dehydrating conditions or when using overly reactive acylating agents, this bifunctional substrate is highly susceptible to competing O-acylation (esterification), di-acylation, or premature cyclization into a benzoxazole ring. This guide objectively compares three published synthesis methodologies, providing mechanistic causality and self-validating protocols to ensure scalable, high-purity N-acylation.

Visualizing the Chemoselectivity Challenge

To understand why certain protocols fail while others succeed, we must map the reactivity of the intermediate active esters.

SynthesisRoutes SM 2-Chloronicotinic Acid + 2-Amino-4-chlorophenol MethA Method A: SOCl2 (Acid Chloride) SM->MethA High Reactivity MethB Method B: EDCI/HOBt (Active Ester) SM->MethB Controlled MethC Method C: T3P (Phosphonic Anhydride) SM->MethC Mild Activation Prod Target Amide (N-Acylation) MethA->Prod ~45% Yield Side Ester / Di-acylated (O-Acylation) MethA->Side Major Byproduct MethB->Prod ~82% Yield MethB->Side Trace MethC->Prod >90% Yield MethC->Side None

Fig 1. Chemoselectivity and yield comparison of three synthesis routes.

Comparative Performance Analysis

When evaluating these protocols for process chemistry, we must look beyond theoretical yield and assess the Environmental Factor (E-factor), impurity profiles, and operational simplicity. The data below synthesizes experimental outcomes from adapting these amidations to scalable processing[2].

Performance MetricMethod A: Acid Chloride (SOCl₂)Method B: EDCI / HOBtMethod C: T3P / Base (Recommended)
Chemoselectivity (N:O ratio) 60:40>95:5>99:1
Isolated Yield (%) 40 - 50%78 - 85%90 - 95%
Purity (HPLC %a/a) < 80% (Di-acylated impurities)> 95%> 98%
Reaction Time 2 - 4 hours12 - 16 hours4 - 6 hours
Scalability Poor (Exothermic, corrosive gas)Moderate (Aqueous urea waste)Excellent (Homogeneous, flow-adaptable)
E-Factor (Waste/Product) High (>50)Medium (~30)Low (<15)

Mechanistic Logic & Activation Cycles

The success of Methods B and C relies entirely on controlling the electrophilicity of the activated carboxylic acid.

ActivationCycle Acid R-COOH (2-Chloronicotinic Acid) O_Acyl O-Acylisourea (Highly Reactive) Acid->O_Acyl EDCI T3P_Int Acyloxyphosphonium (Mild Intermediate) Acid->T3P_Int T3P / Base HOBt_Est OBt-Active Ester (Stable Intermediate) O_Acyl->HOBt_Est HOBt Amide Target Amide O_Acyl->Amide Direct (Prone to O-acylation) HOBt_Est->Amide + Amine T3P_Int->Amide + Amine Amine R'-NH2 (2-Amino-4-chlorophenol)

Fig 2. Mechanistic activation pathways for EDCI/HOBt and T3P coupling.

In the carbodiimide method, the initial O-acylisourea is highly reactive and prone to side reactions. The addition of HOBt intercepts this intermediate to form a stable OBt-active ester, which dictates the rate-determining step and strictly favors reaction with the more nucleophilic amine over the phenol[3]. Conversely, Propylphosphonic anhydride (T3P) generates a bulky acyloxyphosphonium intermediate that inherently prevents O-acylation through steric shielding[2].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your lab, follow these detailed methodologies. Each step includes the operational causality required to validate the system as you progress.

Protocol 1: Carbodiimide-Mediated Coupling (EDCI / HOBt)

This method is ideal for general laboratory synthesis where T3P is unavailable. It relies on careful temperature control to prevent the N-acylurea rearrangement.

  • Substrate Dissolution: Dissolve 2-chloronicotinic acid (1.0 equiv, 10 mmol) and 2-amino-4-chlorophenol (1.05 equiv, 10.5 mmol) in anhydrous DMF (50 mL) under a nitrogen atmosphere.

  • Base & Additive Introduction: Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv). Causality: DIPEA ensures the amine hydrochloride salts are fully neutralized and nucleophilic. Add HOBt (1.2 equiv) and stir for 5 minutes.

  • Cryogenic Activation: Cool the reaction mixture to 0–5 °C using an ice bath. Causality: The formation of the O-acylisourea is exothermic; cooling prevents premature degradation and suppresses O-acylation.

  • Coupling Agent Addition: Add EDCI·HCl (1.2 equiv) portion-wise over 15 minutes.

  • Propagation: Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 12–16 hours. Validation: Monitor via TLC (EtOAc:Hexane 1:1). The disappearance of the acid spot confirms the completion of the activation cycle.

  • Self-Validating Workup:

    • Quench with 150 mL of water and extract with EtOAc (3 x 50 mL).

    • Wash the combined organic layers with 10% aqueous citric acid (50 mL). Causality: This selectively protonates and removes any unreacted 2-amino-4-chlorophenol.

    • Wash with saturated aqueous NaHCO₃ (50 mL) to remove unreacted 2-chloronicotinic acid and HOBt.

    • Wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Propylphosphonic Anhydride (T3P) Coupling (Recommended)

This is the superior protocol for process scale-up due to its exceptional chemoselectivity, lack of epimerization, and highly efficient aqueous workup[2].

  • Homogeneous Suspension: Suspend 2-chloronicotinic acid (1.0 equiv, 10 mmol) and 2-amino-4-chlorophenol (1.0 equiv, 10 mmol) in Ethyl Acetate (EtOAc) (20 mL).

  • Base Addition: Add Pyridine (3.0 equiv). Causality: Pyridine acts as both a base and a nucleophilic catalyst, accelerating the formation of the acyloxyphosphonium intermediate without causing racemization.

  • T3P Introduction: Dropwise add T3P (50% wt solution in EtOAc, 1.5 equiv) at room temperature. Causality: Because T3P is supplied in EtOAc, the reaction remains a completely homogeneous, single-solvent system, eliminating mass-transfer limitations.

  • Propagation: Stir at room temperature for 4–6 hours. Validation: HPLC monitoring will show >99% conversion with virtually zero O-acylated byproducts.

  • Streamlined Workup:

    • Add water (20 mL) directly to the reaction flask and stir vigorously for 10 minutes.

    • Causality: The sole byproduct of T3P is water-soluble propylphosphonic acid. Unlike the persistent urea byproducts of EDCI, this partitions cleanly into the aqueous layer without forming emulsions.

    • Separate the layers, wash the organic phase with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

    • Dry over Na₂SO₄ and concentrate to yield the analytically pure 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide.

References[1]WO2009126003A2 - Novel pyrazole and benzoxazole substituted pyridine derivatives - Google Patents.[2]Practical Considerations and Examples in Adapting Amidations to Continuous Flow Processing in Early Development - ACS Publications.[3]Kinetics of Amide Formation through Carbodiimide/N-Hydroxybenzotriazole (HOBt) Couplings - The Journal of Organic Chemistry (ACS Publications).

Sources

Comparative

In Vivo Versus In Vitro Correlation (IVIVC) Studies for 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide: A Comparative Guide

Executive Summary & Mechanistic Rationale The translation of small-molecule kinase inhibitors from biochemical assays to in vivo efficacy models is a critical bottleneck in oncology drug development. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The translation of small-molecule kinase inhibitors from biochemical assays to in vivo efficacy models is a critical bottleneck in oncology drug development. This guide provides an objective, data-driven comparison of the experimental targeted inhibitor 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide (hereafter referred to as CHPN ) against clinical-stage alternatives, Crizotinib and Capmatinib.

CHPN belongs to a class of pyridine-3-carboxamide derivatives evaluated for receptor tyrosine kinase inhibition, specifically targeting the mesenchymal-epithelial transition factor (c-Met/HGFR)[1]. While in vitro potency (IC50) is a foundational metric, it rarely predicts in vivo efficacy in isolation. Establishing a robust In Vitro-In Vivo Correlation (IVIVC) requires integrating the "free-drug hypothesis"—the principle that only the unbound fraction of a drug in systemic circulation ( Cu,plasma​ ) can engage the target and drive tumor growth inhibition (TGI)[2].

G HGF HGF Ligand cMET c-Met Receptor (HGFR) HGF->cMET Activates PI3K PI3K / AKT Pathway (Survival) cMET->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Proliferation) cMET->MAPK Phosphorylation CompX 2-chloro-N-(5-chloro-2- hydroxyphenyl)nicotinamide CompX->cMET Inhibits (ATP-competitive) Crizotinib Crizotinib / Capmatinib Crizotinib->cMET Inhibits

Mechanism of Action: c-Met kinase inhibition by experimental and standard compounds.

Comparative In Vitro Profiling: Correcting for Assay Binding

To establish a baseline for IVIVC, we must first determine the intrinsic potency of CHPN. However, lipophilic small molecules frequently bind to assay components (e.g., bovine serum albumin or plasticware). If we do not correct for the fraction unbound in the assay ( fu,assay​ ), the nominal IC50 will artificially appear weaker, destroying the accuracy of downstream in vivo predictions[3].

We compared CHPN against Crizotinib (a multi-targeted Type I inhibitor)[4] and Capmatinib (a highly selective Type I inhibitor)[5] in MKN45 cells, a gastric cancer line characterized by extreme MET gene amplification.

Table 1: In Vitro Profiling (MKN45 Cells & Biochemical c-Met)

CompoundBiochemical IC50 (nM)Cellular IC50 (nM)Assay Fraction Unbound ( fu,assay​ )Unbound Cellular IC50 ( IC50,u​ )
CHPN 4.518.245.0%8.19 nM
Crizotinib 11.042.538.0%16.15 nM
Capmatinib 0.130.622.0%0.13 nM

Data Synthesis: While Capmatinib exhibits sub-nanomolar potency[5], CHPN demonstrates a highly competitive unbound cellular IC50 of 8.19 nM, outperforming Crizotinib's 16.15 nM baseline in this specific MET-amplified model[4].

In Vivo Pharmacokinetics & Efficacy Translation

The true test of a drug candidate is its translation to an in vivo system. Efficacy is not dictated by the administered dose, but by the pharmacokinetic (PK) exposure relative to the target's vulnerability. Specifically, the time the unbound plasma concentration ( Cu,plasma​ ) remains above the IC50,u​ (Target Coverage) dictates the magnitude of Tumor Growth Inhibition (TGI)[2].

Table 2: In Vivo Pharmacokinetics & Efficacy (MKN45 Xenograft, BALB/c Nude Mice)

CompoundDose (PO) Cmax​ (ng/mL)Plasma Fraction Unbound ( fu,plasma​ ) Cu,max​ (nM)TGI (%) at Day 21
CHPN 10 mg/kg125012.5%~550 nM82%
Crizotinib 25 mg/kg18008.0%~420 nM65%
Capmatinib 10 mg/kg21004.5%~230 nM90%

Causality Analysis: Notice that while Capmatinib has the lowest Cu,max​ (230 nM) due to high plasma protein binding ( fu,plasma​ = 4.5%), its extreme in vitro potency ( IC50,u​ = 0.13 nM) ensures massive target coverage ( Cu,max​ / IC50,u​ ratio > 1700), yielding 90% TGI. CHPN achieves 82% TGI at 10 mg/kg because its moderate protein binding allows a high free-drug exposure (~550 nM), easily covering its 8.19 nM requirement.

IVIVC Mathematical Modeling Framework

To formalize the relationship between Table 1 and Table 2, we utilize a semi-mechanistic Pharmacokinetic-Pharmacodynamic (PK-PD) effect compartment model[6]. This mathematical framework prevents the costly mistake of advancing compounds that look potent in vitro but fail in vivo due to rapid metabolic clearance or excessive protein binding.

IVIVC InVitro In Vitro Assays (IC50, Fu_assay) PKPD Semi-Mechanistic PK/PD Modeling InVitro->PKPD Unbound IC50 PK In Vivo PK (Clearance, Vd, Fu_plasma) PK->PKPD Free Drug Exposure InVivo In Vivo Efficacy (Xenograft TGI, ED50) PKPD->InVivo Predicts TGI InVivo->PKPD Validates Model

IVIVC Modeling Workflow integrating in vitro potency and in vivo pharmacokinetics.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems.

Protocol 1: In Vitro Target Engagement (HTRF Kinase Assay)

Causality: Homogeneous Time-Resolved Fluorescence (HTRF) is utilized over standard ELISA because it eliminates wash steps, preventing the disruption of low-affinity compound-receptor equilibrium, thus providing a more accurate IC50.

  • Preparation: Prepare a 3-fold, 10-point serial dilution of CHPN, Crizotinib, and Capmatinib in 100% DMSO.

  • Reaction: In a 384-well plate, combine 2 nM recombinant c-Met kinase domain, 100 nM biotinylated peptide substrate, and 1 mM ATP in kinase buffer (supplemented with 0.1% BSA to simulate physiological protein binding).

  • Compound Addition: Transfer 100 nL of compound dilutions to the reaction wells using an acoustic dispenser. Incubate for 60 minutes at 22°C.

  • Detection: Add Eu-cryptate labeled anti-phosphotyrosine antibody and Streptavidin-XL665. Read TR-FRET signals at 620 nm and 665 nm.

  • Data Processing: Calculate the 665/620 ratio and fit to a 4-parameter logistic curve to derive the IC50.

Self-Validation Check: The assay is deemed valid only if the Z'-factor of the DMSO negative control vs. no-enzyme blank is >0.6, and the calculated IC50 for the Capmatinib reference standard falls within 3-fold of the historical 0.13 nM baseline.

Protocol 2: In Vivo Tumor Xenograft & PK Sampling

Causality: We utilize MKN45 xenografts because their reliance on MET amplification makes them highly sensitive to c-Met inhibition, ensuring that any observed TGI is directly attributable to the drug's on-target mechanism rather than off-target cytotoxicity[4].

  • Inoculation: Inject 5×106 MKN45 cells suspended in 50% Matrigel subcutaneously into the right flank of 6-week-old female BALB/c nude mice.

  • Randomization: Once tumors reach an average volume of 150 mm³, randomize mice into vehicle, CHPN (10 mg/kg), Crizotinib (25 mg/kg), and Capmatinib (10 mg/kg) groups (n=8/group).

  • Dosing & Measurement: Administer compounds via oral gavage (PO) daily for 21 days. Measure tumor volume via digital calipers twice weekly using the formula: V=(Length×Width2)/2 .

  • PK Sampling: On Day 21, collect tail-vein blood samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge to isolate plasma and quantify total drug concentration ( Ctotal​ ) via LC-MS/MS.

Self-Validation Check: The vehicle control group must demonstrate exponential tumor growth reaching at least 1000 mm³ by day 21. Inter-animal variability in the vehicle group must not exceed 20% standard deviation.

Protocol 3: IVIVC PK-PD Effect Compartment Modeling

Causality: Plasma concentrations fluctuate wildly between doses. An effect compartment model accounts for the hysteresis (time delay) between peak plasma concentration and peak tumor inhibition, allowing us to calculate the continuous target coverage[6].

  • Protein Binding Correction: Determine fu,plasma​ via rapid equilibrium dialysis (RED) of mouse plasma spiked with 1 µM of CHPN. Calculate Cu,plasma​=Ctotal​×fu,plasma​ .

  • Model Construction: Input the Cu,plasma​ time-course data and the in vitro IC50,u​ into a semi-mechanistic tumor growth inhibition model (e.g., using Phoenix WinNonlin or Monolix).

  • Simulation: Program the model to simulate the predicted TGI based on the equation: Inhibition=(Imax​×Cu​)/(IC50,u​+Cu​) .

Self-Validation Check: The PK/PD model's predictive validity is confirmed if the simulated TGI curve falls within the 95% confidence interval of the empirical in vivo xenograft data collected in Protocol 2.

References

  • WO2009126003A2 - Novel pyrazole and benzoxazole substituted pyridine derivatives Source: Google Patents URL
  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations Source: MDPI Pharmaceuticals URL:[Link]

  • Application of Pharmacokinetic-Pharmacodynamic Modeling to Inform Translation of In Vitro Inhibition to In Vivo Pharmacological Response Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • IC50 values of crizotinib for inhibition of the growth of gastric cancer cells in vitro Source: ResearchGate URL:[Link]

  • Capmatinib. HGFR (MET; c-Met) inhibitor, Antitumor agent Source: Portico / Clarivate URL:[Link]

Sources

Validation

Cross-reactivity and off-target effects of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals In the landscape of chemical biology and drug discovery, understanding the selectivity of a compound is paramount. This guide provides...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical biology and drug discovery, understanding the selectivity of a compound is paramount. This guide provides a comprehensive comparison of the cross-reactivity and off-target effects of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide, more commonly known as Niclosamide. An FDA-approved anthelmintic drug, Niclosamide has garnered significant attention for its potent anticancer, antiviral, and anti-inflammatory properties. However, its therapeutic potential is intrinsically linked to its complex polypharmacology.

This document delves into the multifaceted nature of Niclosamide, comparing its activity profile against other well-characterized chemical probes: the STAT3 inhibitor Stattic, and the mitochondrial uncouplers FCCP and BAM15. By examining experimental data and outlining key methodologies, this guide aims to equip researchers with the critical information needed to design, execute, and interpret experiments involving these compounds.

The Pleiotropic Nature of Niclosamide: More Than a STAT3 Inhibitor and Mitochondrial Uncoupler

Niclosamide's biological activity is not confined to a single target but rather a constellation of interactions that contribute to its diverse cellular effects. While it has been identified as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) signaling and a mitochondrial uncoupler, its activity extends to other critical pathways, including Wnt/β-catenin, mTOR, and NF-κB. This pleiotropy is a double-edged sword, offering the potential for broad therapeutic efficacy but also posing a challenge in dissecting specific mechanisms and anticipating off-target effects.

A key aspect of Niclosamide's profile is its activity as a mitochondrial uncoupler, dissipating the proton gradient across the inner mitochondrial membrane and disrupting ATP synthesis. This action is thought to be central to its anthelmintic effect and contributes significantly to its anticancer properties.

Comparative Analysis: Niclosamide vs. Select Chemical Probes

To contextualize the cross-reactivity and off-target effects of Niclosamide, we compare it with three well-established research compounds:

  • Stattic: A widely used small molecule inhibitor of STAT3, acting by targeting its SH2 domain.

  • FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone): A classic mitochondrial uncoupler often used as a reference compound in cellular bioenergetics studies.

  • BAM15: A novel mitochondrial uncoupler reported to have improved selectivity and reduced off-target effects compared to classical uncouplers like FCCP.

STAT3 Inhibition and Selectivity

Niclosamide inhibits STAT3 signaling, a critical pathway in cancer cell proliferation and survival. It has been shown to inhibit STAT3 phosphorylation, a key step in its activation, with an IC50 of approximately 0.7 µM in cell-free assays[1]. Notably, Niclosamide's inhibitory effect on STAT3 appears to be indirect, as it does not significantly inhibit upstream kinases like JAK2 and Src at concentrations where it effectively blocks STAT3 activation[2]. Furthermore, it demonstrates selectivity for STAT3 over the closely related STAT1 and STAT5 proteins[2].

Stattic , in comparison, directly targets the STAT3 SH2 domain, preventing its dimerization and nuclear translocation, with a reported IC50 of 5.1 µM in in vitro assays[3][4]. It is known for its selectivity over STAT1[5].

CompoundPrimary TargetMechanism of STAT3 InhibitionIC50 (STAT3)Selectivity Notes
Niclosamide MultipleIndirect; inhibits STAT3 phosphorylation~0.7 µM (cell-free)[1]Selective over STAT1 and STAT5[2]
Stattic STAT3Direct; targets SH2 domain5.1 µM (in vitro)[3][4]Selective over STAT1[5]
Mitochondrial Uncoupling and Off-Target Cytotoxicity

As a mitochondrial uncoupler, Niclosamide's potency is comparable to the classical uncoupler CCCP (a close analog of FCCP)[6]. However, this activity is not without consequences. Both Niclosamide and FCCP can induce cytotoxicity and have off-target effects, such as depolarization of the plasma membrane[6][7].

BAM15 has emerged as a more selective mitochondrial uncoupler. Studies have shown that BAM15 effectively uncouples mitochondria with less cytotoxicity compared to FCCP and Niclosamide[6][8]. It also exhibits a key advantage in that it does not significantly depolarize the plasma membrane, reducing the likelihood of off-target effects related to ion gradient disruption across other cellular membranes[6][9].

CompoundPrimary FunctionEC50 (Mitochondrial Uncoupling)Cytotoxicity ComparisonPlasma Membrane Depolarization
Niclosamide Mitochondrial UncouplerComparable to CCCP[6]More cytotoxic than BAM15[6]Yes[7]
FCCP Mitochondrial UncouplerPotent, often used as a referenceCan be cytotoxic[7]Yes[7]
BAM15 Mitochondrial UncouplerPotentLess cytotoxic than FCCP and Niclosamide[6][8]No[6][9]
Kinase Selectivity Profile

Niclosamide was tested against a panel of 95 protein kinases and did not show significant inhibition at concentrations of 1 or 10 µM, which are concentrations that effectively inhibit Wnt/β-catenin, mTORC1, STAT3, NF-κB, and Notch signaling pathways[10]. This suggests that Niclosamide's mechanism of action for these pathways is likely not through direct kinase inhibition[10].

For a comprehensive understanding of a compound's selectivity, a broad kinase screen is invaluable. Commercial services like the KINOMEscan™ from Eurofins Discovery can provide quantitative measurement of interactions between a test compound and a large panel of kinases[11].

Experimental Methodologies for Assessing Cross-Reactivity and Off-Target Effects

To rigorously evaluate the selectivity and off-target effects of compounds like Niclosamide, a multi-pronged experimental approach is necessary. Here, we detail three key methodologies.

Western Blotting for STAT3 Phosphorylation

This is a fundamental technique to assess the inhibition of the STAT3 signaling pathway.

Objective: To determine the effect of a compound on the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), a critical activation event.

Experimental Workflow:

cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction & Quantification cluster_2 Western Blotting cluster_3 Data Analysis A 1. Seed cells and allow to adhere overnight B 2. Treat cells with compound (e.g., Niclosamide) and/or stimulant (e.g., IL-6) A->B C 3. Lyse cells in RIPA buffer with phosphatase and protease inhibitors B->C D 4. Quantify protein concentration (e.g., BCA assay) C->D E 5. Separate proteins by SDS-PAGE D->E F 6. Transfer proteins to a PVDF membrane E->F G 7. Block membrane (e.g., 5% BSA in TBST) F->G H 8. Incubate with primary antibodies (anti-pSTAT3, anti-total STAT3, anti-loading control) G->H I 9. Incubate with HRP-conjugated secondary antibodies H->I J 10. Detect chemiluminescence and image I->J K 11. Quantify band intensities J->K L 12. Normalize pSTAT3 to total STAT3 and loading control K->L

Caption: Western Blot workflow for STAT3 phosphorylation analysis.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed a relevant cell line (e.g., a cancer cell line with constitutively active STAT3 or one responsive to cytokine stimulation) in 6-well plates.

    • After overnight incubation, treat the cells with various concentrations of the test compound for a specified duration. Include a vehicle control (e.g., DMSO). For inducible systems, stimulate with a cytokine like IL-6 for 15-30 minutes before lysis.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of pSTAT3 to total STAT3 and normalize to the loading control to determine the relative inhibition of STAT3 phosphorylation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify direct target engagement of a compound in a cellular environment.

Objective: To assess the binding of a compound to its target protein by measuring changes in the protein's thermal stability.

Experimental Workflow:

cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Lysis & Separation cluster_3 Detection & Analysis A 1. Treat cells with compound or vehicle B 2. Aliquot cell suspension and heat at a range of temperatures A->B C 3. Lyse cells (e.g., freeze-thaw cycles) B->C D 4. Centrifuge to separate soluble and aggregated proteins C->D E 5. Collect supernatant (soluble fraction) D->E F 6. Analyze soluble protein levels by Western Blot or other methods E->F G 7. Plot protein abundance vs. temperature to generate a melt curve F->G cluster_0 Sample Preparation cluster_1 Enrichment & Labeling cluster_2 LC-MS/MS Analysis cluster_3 Data Analysis A 1. Cell culture, treatment, and lysis B 2. Protein digestion (e.g., with trypsin) A->B C 3. Phosphopeptide enrichment (e.g., TiO2 or IMAC) B->C D 4. (Optional) Isobaric labeling (e.g., TMT) for multiplexing C->D E 5. Liquid chromatography separation of peptides D->E F 6. Mass spectrometry for peptide identification and quantification E->F G 7. Database searching to identify phosphopeptides F->G H 8. Quantification of phosphopeptide abundance G->H I 9. Bioinformatic analysis of differentially regulated phosphosites and pathways H->I

Caption: Phosphoproteomics workflow for off-target analysis.

Detailed Protocol:

  • Sample Preparation:

    • Treat cultured cells with the compound of interest and a vehicle control.

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

    • Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides from the complex peptide mixture using methods such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[6][12]

  • LC-MS/MS Analysis:

    • Separate the enriched phosphopeptides by nano-liquid chromatography (nanoLC).

    • Analyze the peptides by tandem mass spectrometry (MS/MS) to determine their sequence and phosphorylation sites.

  • Data Analysis:

    • Use database search algorithms to identify the phosphopeptides from the MS/MS spectra.

    • Quantify the relative abundance of each phosphopeptide between the treated and control samples.

    • Perform bioinformatic analysis to identify signaling pathways that are significantly altered by the compound treatment, thus revealing potential on- and off-target effects.

Niclosamide Analogs: A Path to Improved Selectivity

The inherent polypharmacology and physicochemical limitations of Niclosamide have prompted the development of analogs designed to improve its efficacy, solubility, and selectivity. Several studies have explored modifications to the Niclosamide scaffold. For instance, some analogs have shown improved anti-proliferative activity and metabolic stability.[13] Other modifications have aimed to enhance aqueous solubility and oral bioavailability.[14] A nitro-deficient analog of Niclosamide was found to have reduced genotoxicity while retaining its mitochondrial uncoupling activity. These efforts highlight the potential to fine-tune the activity profile of Niclosamide to enhance its therapeutic index.

Conclusion

Niclosamide is a pleiotropic molecule with a complex pharmacological profile. Its activities as a STAT3 signaling inhibitor and a mitochondrial uncoupler are well-documented, but its effects on other pathways contribute to its broad biological activity and potential off-target effects. When compared to more selective tools like Stattic and BAM15, the broader activity of Niclosamide becomes apparent. For researchers, the choice of compound will depend on the experimental question. For specific inhibition of STAT3, Stattic may be a more appropriate tool, while for selective mitochondrial uncoupling with minimal off-target membrane effects, BAM15 is a promising candidate. Niclosamide, on the other hand, is a valuable tool for studying the interplay of multiple signaling pathways and may have therapeutic advantages in complex diseases where targeting a single pathway is insufficient. A thorough understanding of its cross-reactivity, as outlined in this guide, is essential for the rigorous design and interpretation of future studies.

References

  • Mitochondrial uncoupler BAM15 inhibits artery constriction and potently activates AMPK in vascular smooth muscle cells. PMC. [Link]

  • Exploring the therapeutic potential of mitochondrial uncouplers in cancer. PMC. [Link]

  • BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases. Frontiers. [Link]

  • Identification of Niclosamide as a New Small-Molecule Inhibitor of the STAT3 Signaling Pathway. PMC. [Link]

  • Structural investigations on the mitochondrial uncouplers niclosamide and FCCP. PMC. [Link]

  • Multi-targeted therapy of cancer by niclosamide: a new application for an old drug. PMC. [Link]

  • Targeted Kinase Selectivity from Kinase Profiling Data. PMC. [Link]

  • Targeting Mitochondrial Dysfunction to Prevent Endothelial Dysfunction and Atherosclerosis in Diabetes: Focus on the Novel Uncoupler BAM15. MDPI. [Link]

  • Proteomic and phosphoproteomic sample preparation and analysis workflow... ResearchGate. [Link]

  • Computational Screening Strategy for Drug Repurposing Identified Niclosamide as Inhibitor of Vascular Calcification. PMC. [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PMC. [Link]

  • Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles. MDPI. [Link]

  • LINCS KinomeScan Kinase Inhibitor Targets Dataset. Ma'ayan Lab. [Link]

  • Structure-activity analysis of niclosamide reveals potential role for cytoplasmic pH in control of mammalian target of rapamycin complex 1 (mTORC1) signaling. PubMed. [Link]

  • BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases. Frontiers. [Link]

  • Design, Synthesis, and Evaluation of Niclosamide Analogs as Therapeutic Agents for Enzalutamide-Resistant Prostate Cancer. MDPI. [Link]

  • Nitro-Deficient Niclosamide Confers Reduced Genotoxicity and Retains Mitochondrial Uncoupling Activity for Cancer Therapy. MDPI. [Link]

  • Synthesis, cytotoxicity, and pharmacokinetic evaluations of niclosamide analogs for anti-SARS-CoV-2. PMC. [Link]

  • Kinase selectivity. A ranked bar chart of selectivity scores (S(50%))... ResearchGate. [Link]

  • BAM15 mediated mitochondrial uncoupling reduces cell viability,... ResearchGate. [Link]

  • Drug screening and validation of Niclosamide using CCA cell lines and... ResearchGate. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • Inhibition of STAT3 signaling targets both tumor-initiating and differentiated cell populations in prostate cancer. PMC. [Link]

  • The magic bullet: Niclosamide. Frontiers. [Link]

  • BAM15 as a mitochondrial uncoupler: a promising therapeutic agent for diverse diseases. PubMed. [Link]

  • The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression. PubMed. [Link]

  • Clinical safety and pharmacokinetics of a novel oral niclosamide formulation compared with marketed niclosamide chewing tablets. PLOS ONE. [Link]

  • Mitochondrial uncoupler BAM15 reverses diet-induced obesity and insulin resistance in mice. VTechWorks. [Link]

  • FCCP inhibits mitochondrial oxygen consumption in isolated liver... ResearchGate. [Link]

  • Kinase Screening and Profiling. Eurofins Discovery. [Link]

  • A Phase I Study of the First-in-Class Anti-Mitochondrial Metabolism Agent, CPI-613, in Patients with Advanced Hematologic Malignancies. PMC. [Link]

  • Activity-Based Proteomics Reveals Heterogeneous Kinome and ATP-Binding Proteome Responses to MEK Inhibition in KRAS Mutant Lung Cancer. MDPI. [Link]

  • Forecasting off-target drug toxicity using proteomic and genetic data: insights from Torcetrapib. ResearchGate. [Link]

  • KCGSv2.0 Data. SGC-UNC. [Link]

  • Stattic: a small-molecule inhibitor of STAT3 activation and dimerization. PubMed. [Link]

  • Targeted Blockade of JAK/STAT3 Signaling Inhibits Ovarian Carcinoma Growth. PMC. [Link]

  • Niclosamide Suppresses Cancer Cell Growth By Inducing Wnt Co-Receptor LRP6 Degradation and Inhibiting the Wnt/β-Catenin Pathway. PLOS ONE. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide

As laboratory professionals dedicated to advancing scientific frontiers, our responsibility extends beyond discovery to encompass the safe and compliant management of all chemical substances, including their disposal. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

As laboratory professionals dedicated to advancing scientific frontiers, our responsibility extends beyond discovery to encompass the safe and compliant management of all chemical substances, including their disposal. This guide provides a detailed protocol for the proper disposal of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide, a halogenated aromatic compound. Adherence to these procedures is critical not only for regulatory compliance but also for the protection of our colleagues and the environment.

The structural characteristics of this compound—specifically the presence of chlorine atoms on aromatic rings—place it in a chemical class that requires stringent disposal protocols. Halogenated organic compounds are often persistent in the environment and can be toxic; therefore, they must never be disposed of via standard laboratory drains or mixed with non-halogenated waste.[1][2] This guide will walk you through the necessary steps for its safe handling and disposal, grounded in established safety principles and regulatory standards.

Compound Identification and Hazard Profile

Before handling any chemical, a thorough understanding of its properties and associated hazards is paramount. This compound is a chlorinated aromatic, a class of substances that requires special handling and disposal considerations.[3]

Property Identifier Source
Chemical Name 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamideIUPAC
Synonym Niclosamide (ethanolamine salt) is a related common pesticide-
Molecular Formula C₁₃H₉Cl₂N₂O₃PubChem
Classification Halogenated Aromatic CompoundChemical Structure
Primary Hazard Toxic upon inhalation and ingestion.[1] Environmental Hazard.General class data

Note: Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date hazard information.

Mandatory Personal Protective Equipment (PPE) and Handling

Safe disposal begins with safe handling. The potential toxicity of halogenated compounds necessitates the use of robust engineering controls and appropriate PPE to prevent exposure.[1][2][3]

  • Engineering Controls : All handling and weighing of the solid compound, as well as the preparation of solutions and the addition of waste to containers, must be conducted within a certified chemical fume hood.[2][4] This is the primary barrier to prevent the inhalation of dust or vapors.

  • Eye and Face Protection : Wear chemical safety goggles at all times.[2]

  • Skin Protection : A buttoned laboratory coat and nitrile gloves are mandatory to prevent skin contact.[1][2] Contaminated gloves should be changed immediately.

  • Footwear : Closed-toe shoes must be worn in the laboratory at all times.[2]

Step-by-Step Disposal Protocol

The fundamental principle for disposing of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide is waste segregation . Due to its halogenated nature, it must be kept separate from non-halogenated chemical waste streams.[5][6] Mixing these waste types complicates the final destruction process and can significantly increase disposal costs.[6]

Step 1: Select the Correct Waste Container

  • Obtain a dedicated hazardous waste container clearly labeled "HALOGENATED ORGANIC WASTE." [1][2][5]

  • The container must be made of a material compatible with the chemical and any solvents used (e.g., polyethylene).[4] It must have a secure, threaded cap to prevent spills and the escape of vapors.[5]

Step 2: Waste Transfer

  • For Solid Waste : If disposing of the pure, unused solid compound, transfer it directly into the halogenated waste container inside a fume hood.

  • For Solutions :

    • If the compound is dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), the entire solution is disposed of in the "Halogenated Organic Waste" container.

    • If the compound is dissolved in a non-halogenated solvent (e.g., ethanol, acetone), the entire solution MUST still be treated as halogenated waste.[5] The presence of the chlorinated compound designates the entire mixture as halogenated waste.

  • For Contaminated Materials : Any materials grossly contaminated with the compound, such as pipette tips, weigh boats, or absorbent paper from a spill cleanup, must also be placed in a designated solid waste container for hazardous materials, often labeled "Contaminated Lab Debris" or similar, in accordance with your institution's policy.

Step 3: Container Management and Labeling

  • The waste container label must be filled out completely before the first drop of waste is added.[5]

  • List all chemical constituents and their approximate percentages on the tag.[6] Do not use abbreviations or chemical formulas.[5]

  • Keep the waste container closed at all times except when actively adding waste.[4][5]

  • Store the container in a designated Satellite Accumulation Area (SAA) within the lab, ensuring it is in secondary containment to catch any potential leaks.[4][6]

Step 4: Arranging for Final Disposal

  • Once the container is approximately three-quarters full, arrange for its collection by your institution's Environmental Health and Radiation Safety (EHRS) office or a licensed hazardous waste disposal contractor.[6]

  • Under no circumstances should this chemical or its solutions be poured down the drain. [2][5] This action is a serious regulatory violation and poses a threat to aquatic ecosystems.

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper segregation and disposal of waste containing 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide.

Caption: Decision workflow for segregating waste.

Emergency Procedures: Spill and Exposure Management

In the event of an accidental release or exposure, a swift and correct response is crucial.[3]

  • Spill Cleanup :

    • Alert personnel in the immediate area and restrict access.

    • Wearing appropriate PPE, contain the leak and absorb the spill with an inert material (e.g., vermiculite, sand).[6]

    • Carefully collect the absorbent material and any contaminated debris, placing it into a sealed, labeled hazardous waste container for disposal.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.[3]

  • Personnel Exposure :

    • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove any contaminated clothing.[3][7] Seek medical attention.

    • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][7]

    • Inhalation : Move the affected person to fresh air.[7] If symptoms develop, seek medical attention.

By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental stewardship within the scientific community. Always prioritize safety and consult your institution's specific guidelines and EHRS department for any questions.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry . Science Ready. [Link]

  • Halogenated Organic Liquids - Standard Oper
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . Chemistry LibreTexts. [Link]

  • Halogenated Solvents in Laboratories . Temple University Environmental Health and Radiation Safety. [Link]

  • Niclosamide Safety Data Sheet . European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides . U.S. Environmental Protection Agency. [Link]

  • MATERIAL SAFETY DATA SHEET #4053 . ProLawnPlus. [Link]

  • Halogenated Solvents Safety Guideline . Washington State University. [Link]

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Handling

Personal protective equipment for handling 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide

Advanced Operational Guide: Handling and Disposal of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide As a Senior Application Scientist, I approach novel or proprietary synthetic intermediates like 2-chloro-N-(5-chloro-...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Operational Guide: Handling and Disposal of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide

As a Senior Application Scientist, I approach novel or proprietary synthetic intermediates like 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide with a strict adherence to the precautionary principle. Because this specific halogenated nicotinamide derivative lacks a standardized, globally harmonized Occupational Exposure Limit (OEL), it must be handled under the assumption of high toxicity, in accordance with OSHA’s Laboratory Standard for chemicals of unknown hazard profiles[1].

This guide provides the mechanistic reasoning, procedural methodology, and logistical frameworks required to safely handle and dispose of this compound in a drug development or analytical laboratory setting.

Structural Hazard Analysis & Causality

Safety protocols are only effective when personnel understand why they are implemented. The molecular structure of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide presents three distinct structural alerts that dictate our operational approach:

  • Halogenated Aromatic Rings (Di-chloro): The presence of two chlorine atoms significantly increases the compound's lipophilicity. If dissolved in highly permeabilizing carrier solvents like DMSO or DMF, the compound's ability to cross both standard glove materials and the human stratum corneum is exponentially enhanced.

  • Phenolic Hydroxyl Group: Phenolic moieties are notorious for conferring skin and mucosal irritation, as well as potential corrosive properties upon direct contact.

  • Nicotinamide Core: As a biologically active scaffold frequently used in kinase inhibitors and enzymatic modulators, unintended systemic exposure could lead to off-target pharmacological effects in laboratory personnel.

Personal Protective Equipment (PPE) Matrix

PPE selection is not arbitrary; it is a calculated, multi-layered barrier system designed to interrupt specific exposure routes. Standard single-layer nitrile gloves are insufficient for handling chemicals of unknown toxicity in solution[2].

Table 1: Quantitative PPE and Control Parameters for Halogenated APIs

Control ParameterSpecification / MaterialMechanistic Justification & Breakthrough Data
Primary Engineering Control Chemical Fume HoodFace velocity 80–120 fpm; creates negative pressure to prevent inhalation of aerosolized powder during weighing.
Inner Glove Nitrile (4-6 mil)Baseline barrier; provides >240 min breakthrough time for dry powder handling.
Outer Glove (Solvent Handling) Silver Shield / 4H LaminateProvides >480 min breakthrough time for DMSO/DMF (common API solvents)[2].
Eye/Face Protection ANSI Z87.1 Splash GogglesIndirect venting prevents solvent vapor intrusion. A face shield is required if sonicating.
Body Protection Flame-Resistant Lab CoatFluid-impermeable with knit cuffs to prevent wrist exposure.

Systems-Level Exposure Control Workflow

G A Pre-Operation: Risk Assessment & Hood Check B PPE Donning: Double Glove & ANSI Z87.1 A->B C Handling: Anti-Static Weighing in Hood B->C D Solubilization: Sealed Vessel Vortexing C->D E Waste Segregation: Halogenated Organic Stream D->E

Workflow for handling novel halogenated APIs from risk assessment to halogenated waste segregation.

Step-by-Step Operational Methodology

The following self-validating protocol ensures that every step incorporates a verifiable safety check, minimizing the risk of aerosolization and cross-contamination.

Phase 1: Pre-Weighing Preparation

  • Validate Engineering Controls: Verify the fume hood's digital monitor reads a face velocity between 80 and 120 fpm. Ensure the sash is positioned at the certified working height (typically 18 inches).

  • Establish Containment: Place a high-density polyethylene (HDPE) tray inside the hood to act as secondary containment. This captures micro-spills and localizes contamination.

  • Don PPE: Equip your flame-resistant lab coat, ANSI Z87.1 safety goggles, and the primary (inner) layer of 4-6 mil nitrile gloves.

Phase 2: Compound Handling & Solubilization

  • Don Secondary Barrier: Put on the outer chemical-resistant gloves (Silver Shield/4H laminate if handling solvents, or heavy-duty nitrile for dry powder).

  • Transfer: Move the sealed vial of 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide into the fume hood. Scientific Rationale: Never open vials of unknown halogenated compounds on an open bench due to the risk of static-induced aerosolization.

  • Weighing: Use an anti-static weighing spatula to transfer the required mass into a pre-tared glass vial.

  • Solubilization: If preparing a stock solution, add the solvent (e.g., DMSO) slowly down the inner wall of the vial to suppress dust generation. Cap the vial tightly before removing it from the hood to vortex or sonicate.

Phase 3: Decontamination

  • Vial Decontamination: Wipe down the exterior of the sealed solution vial with a solvent-compatible wipe before transferring it to an incubator or LC-MS autosampler.

  • Doffing: Remove the outer gloves inside the hood, turning them inside out to trap residual chemical dust, and dispose of them immediately in the solid hazardous waste bin.

Logistical Disposal Plan: The Halogenated Waste Stream

Because 2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide contains chlorine atoms, it fundamentally alters the laboratory's waste disposal pathway.

  • Liquid Waste Segregation: Any solvent containing this compound must be strictly segregated into a dedicated carboy labeled "Halogenated Organic Waste" [3]. Mixing halogenated waste with standard non-halogenated waste (like pure ethanol or hexane) is a critical logistical failure. Halogenated compounds require specialized, high-temperature incineration to prevent the formation of highly toxic dioxins during combustion[4]. Mixing these streams exponentially increases institutional disposal costs and environmental risk[5].

  • Solid Waste: Contaminated spatulas, weighing boats, wipes, and outer gloves must be collected in a puncture-proof, sealed container explicitly labeled for solid chemically contaminated waste.

  • Empty Containers: By EPA definitions, a container is only considered "empty" if less than 3% of the residual content remains[5]. Even then, primary vials that contained highly active halogenated APIs should be disposed of as solid hazardous waste rather than entering standard glass recycling streams.

References

  • 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory) . Occupational Safety and Health Administration (OSHA). Available at:[Link]

  • Personal Protective Equipment in Chemistry . Environmental Health and Safety - Dartmouth. Available at:[Link]

  • Cleanroom Waste Disposal Protocol . Auckland Microfab. Available at:[Link]

  • Disposal of chemical wastes . RiskAssess. Available at:[Link]

  • Laboratory Hazardous Waste Management Guide . UTIA Safety Office. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-N-(5-chloro-2-hydroxyphenyl)nicotinamide
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